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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, a key intermediate in organic and medicinal chemistry. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, a key intermediate in organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Introduction: Significance of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a valuable bifunctional molecule. It incorporates the pyrrole ring, a privileged scaffold found in numerous biologically active compounds, and a methanesulfonate (mesylate) group. The significance of this structure lies in its utility as a reactive intermediate. The mesylate moiety is an excellent leaving group, readily displaced by a wide range of nucleophiles. This property allows for the strategic introduction of the 2-(1H-pyrrol-1-yl)ethyl pharmacophore into more complex molecular architectures, making it a crucial building block in the synthesis of potential therapeutic agents. The pyrrole core itself is integral to many pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.

Synthetic Pathway: From Precursor to Final Product

The synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is efficiently achieved through a two-step process. The first step involves the synthesis of the alcohol precursor, 2-(1H-pyrrol-1-yl)ethanol, which is subsequently converted to the target mesylate.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)ethanol

The initial step focuses on the N-alkylation of pyrrole to introduce the hydroxyethyl side chain. While several methods exist, a common and effective approach involves the reaction of the pyrrolide anion with 2-bromoethanol.

Causality Behind Experimental Choices:

  • Base Selection: A strong base, such as sodium hydride (NaH), is used to deprotonate pyrrole. Pyrrole's N-H proton has a pKa of ~17.5, requiring a potent base to generate the nucleophilic pyrrolide anion quantitatively.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrrolide anion.

  • Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic deprotonation step and then allowed to warm to room temperature to ensure the completion of the subsequent nucleophilic substitution.

Step 2: Mesylation of 2-(1H-pyrrol-1-yl)ethanol

The second step is the conversion of the synthesized alcohol into the corresponding methanesulfonate ester. This is a classic esterification reaction using methanesulfonyl chloride.

Causality Behind Experimental Choices:

  • Reagent: Methanesulfonyl chloride is a highly reactive reagent used to introduce the mesyl group.

  • Base/Catalyst: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is more susceptible to attack by the alcohol.[2]

  • Temperature Control: The reaction is performed at low temperatures (typically 0 °C to -10 °C) to mitigate potential side reactions and control the exothermic nature of the reaction between the alcohol and the highly reactive methanesulfonyl chloride.

Overall Synthesis Workflow

The complete synthetic route is a sequential, two-step process that can be performed with high efficiency.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mesylation Pyrrole 1H-Pyrrole a Pyrrole->a NaH NaH, Anhydrous THF NaH->a Bromoethanol 2-Bromoethanol b Bromoethanol->b Precursor 2-(1H-pyrrol-1-yl)ethanol c Precursor->c Input from Step 1 a->b Deprotonation (0 °C to RT) b->Precursor SN2 Reaction MesylChloride Methanesulfonyl Chloride MesylChloride->c Pyridine Pyridine, Anhydrous CH2Cl2 Pyridine->c FinalProduct 2-(1H-pyrrol-1-yl)ethyl methanesulfonate Workup Aqueous Work-up & Purification (Chromatography) FinalProduct->Workup c->FinalProduct Esterification (0 °C)

Diagram 1: Synthesis workflow for 2-(1H-pyrrol-1-yl)ethyl methanesulfonate.

Experimental Protocols

The following protocols are detailed to be self-validating, with clear steps for reaction monitoring and purification to ensure product integrity.

Protocol for 2-(1H-pyrrol-1-yl)ethanol Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol) portion-wise with stirring.

  • Pyrrole Addition: Slowly add a solution of 1H-pyrrole (3.35 g, 50 mmol) in anhydrous THF (20 mL) to the suspension.

  • Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 2-bromoethanol (7.5 g, 60 mmol) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Remove the THF under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 2-(1H-pyrrol-1-yl)ethanol as a clear oil.

Protocol for 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate Synthesis
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(1H-pyrrol-1-yl)ethanol (2.22 g, 20 mmol) in anhydrous dichloromethane (CH₂Cl₂, 80 mL).

  • Base Addition: Add triethylamine (3.03 g, 30 mmol) or pyridine to the solution.

  • Mesylation: Cool the mixture to 0 °C. Add methanesulfonyl chloride (2.75 g, 24 mmol) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel. The final product, 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, is typically a pale yellow oil.

Structural Characterization and Data

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment Structure->Purity MW->Purity

Diagram 2: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

¹H NMR δ (ppm) Multiplicity Integration Assignment
Pyrrole H ~6.7 t 2H H-2, H-5
Pyrrole H ~6.1 t 2H H-3, H-4
Methylene ~4.5 t 2H N-CH ₂-CH₂-O
Methylene ~4.2 t 2H N-CH₂-CH ₂-O
Methyl ~3.0 s 3H CH ₃-S
¹³C NMR δ (ppm) Assignment
Pyrrole C ~121 C-2, C-5
Pyrrole C ~108 C-3, C-4
Methylene C ~68 N-CH₂-C H₂-O
Methylene C ~48 N-C H₂-CH₂-O

| Methyl C | ~37 | | | C H₃-S |

Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Peaks

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~3100 Medium =C-H (Pyrrole) Stretching
~2950 Medium C-H (Aliphatic) Stretching
~1350 Strong S=O Asymmetric Stretch
~1170 Strong S=O Symmetric Stretch

| ~970 | Strong | S-O-C | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The analysis is typically performed using electrospray ionization (ESI).[3]

Table 3: Mass Spectrometry Data

Analysis Expected m/z Ion
Molecular Weight 189.23 g/mol (C₇H₁₁NO₃S)
ESI-MS (+) 190.05 [M+H]⁺

| ESI-MS (+) | 212.03 | [M+Na]⁺ |

Expected Fragmentation: A primary fragmentation pathway would involve the loss of the methanesulfonyl group (neutral loss of CH₃SO₂H, 96 Da) or cleavage to give characteristic ions corresponding to the pyrrole-containing fragment.

Safety, Handling, and Storage

  • Reagents: Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.

  • Product: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is an alkylating agent and should be handled with care.

  • Storage: The final product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as mesylates can be susceptible to hydrolysis.

References

  • An, Z., Li, Q., & Zhang, J. (2026). Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)anilines and Alcohols. Synlett.
  • Royal Society of Chemistry. (2013). Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information.
  • ResearchGate. (n.d.). Synthesis scheme of ( E )-1-(1 H -pyrrol-2-yl)-3-arylprop-2-en. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • PLOS One. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-phenyl-2-(1H-pyrrol-1-yl)ethanol. PubChem. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. PMC. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of mutant strains developed through Ethyl Methanesulfonate (EMS) and UV-ray mutation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

  • kchem.org. (n.d.). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Retrieved from [Link]

  • MDPI. (2020). Development and Characterization of an Ethyl Methane Sulfonate (EMS) Induced Mutant Population in Capsicum annuum L. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • ATB. (n.d.). 2-Ethyl-1H-pyrrole. Retrieved from [Link]

  • McGill University. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 1H‐pyrrol‐2‐ylmethanol with propargyl chloride. Retrieved from [Link]

  • African Journals Online. (2024). Characterization of Ethyl Methanesulfonate (EMS)-Induced Mutants in Durum Wheat: Dose-Response Analysis and Mutagenic Effects Assessment. Retrieved from [Link]

  • ORBi. (n.d.). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

  • Science Alert. (n.d.). Mutagenic Effects of Ethyl Methanesulfonate on Morphological and Growth Characteristics of Neolamarckia cadamba Plantlets. Retrieved from [Link]

  • PeerJ. (2023). Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS 85801-32-7). This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS 85801-32-7). This document is structured for researchers and drug development professionals, focusing on the compound's dual role as a versatile alkylating agent and a chemically sensitive intermediate.

Executive Summary

2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a bifunctional organic intermediate characterized by an electron-rich pyrrole ring linked to an electrophilic methanesulfonate (mesylate) ester. It serves as a critical building block for introducing the 2-(pyrrol-1-yl)ethyl moiety into pharmaceutical scaffolds, particularly in the synthesis of antihistamines, antipsychotics, and kinase inhibitors.

This guide addresses the compound's inherent instability—specifically its susceptibility to acid-catalyzed polymerization—and provides a self-validating protocol for its synthesis and storage.

Physicochemical Profile

Identity & Molecular Descriptors
PropertyData
IUPAC Name 2-(1H-pyrrol-1-yl)ethyl methanesulfonate
CAS Number 85801-32-7
Molecular Formula C₇H₁₁NO₃S
Molecular Weight 189.23 g/mol
SMILES CS(=O)(=O)OCCN1C=CC=C1
Structure Pyrrole Ring – Ethyl Linker – O-Mesylate
Physical Properties
  • Physical State: Typically isolated as a viscous, pale yellow oil or low-melting solid. High purity samples may crystallize at low temperatures (<4°C).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, THF, DMSO.

    • Moderate: Diethyl ether, Toluene.

    • Low/Reactive: Water (slow hydrolysis), Alcohols (potential solvolysis).

  • Partition Coefficient (LogP): Predicted ~1.1–1.4 (Lipophilic enough for membrane permeability but sufficiently polar for organic extraction).

Stability & Reactivity (The "Acid-Triggered Destruct" Mechanism)

The compound possesses a "self-destruct" mechanism relevant to storage:

  • Hydrolysis: Moisture causes the mesylate ester to hydrolyze, releasing Methanesulfonic Acid (MsOH) .

  • Acid Sensitivity: The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization (forming polypyrrole "tars").

  • Autocatalysis: The released MsOH catalyzes the polymerization of the remaining starting material, leading to rapid degradation (blackening) if not buffered.

Synthesis & Characterization

Synthetic Route

The standard synthesis involves the mesylation of 2-(1H-pyrrol-1-yl)ethanol (CAS 23351-09-9) using Methanesulfonyl Chloride (MsCl).

Reaction Scheme:



Validated Experimental Protocol

Expert Insight: The critical control point is the removal of HCl and excess MsCl to prevent acid-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1H-pyrrol-1-yl)ethanol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Methanesulfonyl Chloride (1.2 eq) over 30 minutes. Maintain internal temperature <5°C to avoid exotherms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Quench (Critical): Pour reaction mixture into ice-cold saturated NaHCO₃ solution. This neutralizes any generated acid immediately.

  • Workup: Extract with DCM (2x). Wash organic layer with water, then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo at <30°C. If the oil is dark, rapid filtration through a short pad of basic alumina (to remove acid traces) is recommended before storage.

Analytical Markers
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.70 (t, 2H, Pyrrole-α), 6.15 (t, 2H, Pyrrole-β).
      
    • 
       4.45 (t, 2H, -CH₂-O-).
      
    • 
       4.20 (t, 2H, -N-CH₂-).
      
    • 
       2.90 (s, 3H, -SO₂CH₃).
      
  • IR Spectroscopy: Strong bands at ~1350 cm⁻¹ and ~1175 cm⁻¹ (Sulfonate S=O stretch). Absence of broad O-H stretch (~3400 cm⁻¹).

Mechanism & Reactivity Visualization

The following diagram illustrates the synthesis pathway and the competing degradation cycles that researchers must mitigate.

G Precursor 2-(1H-pyrrol-1-yl)ethanol (Nucleophile) Product 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Target) Precursor->Product Mesylation (DCM, 0°C) Reagent MsCl + Base (Electrophile) Reagent->Product Hydrolysis Hydrolysis (+H2O) Product->Hydrolysis Polymer Polypyrrole Tars (Black Solid) Product->Polymer Acid Attack on Ring Acid Methanesulfonic Acid (MsOH) Hydrolysis->Acid Generates H+ Acid->Product Autocatalysis Acid->Polymer Catalyzes Polymerization

Figure 1: Synthesis pathway (Green) vs. Acid-catalyzed degradation cycle (Red/Yellow).

Safety & Handling (Genotoxicity Risks)

Genotoxic Impurity (GTI) Assessment

As a mesylate ester, this compound is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines . It is a direct-acting alkylating agent capable of reacting with DNA bases (e.g., N7-guanine).

  • Risk Level: Class 2 or 3 (Mutagenic/Carcinogenic potential).

  • Control Strategy:

    • Avoid excess stoichiometry in drug synthesis.

    • Implement a "purge factor" demonstration (e.g., downstream hydrolysis or nucleophilic displacement).

    • Analytical monitoring (LC-MS/MS) is required to ensure residual levels are below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day for chronic dosing.

Handling Precautions
  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Decontamination: Spills should be treated with dilute NaOH or Sodium Thiosulfate solution to hydrolyze the mesylate before disposal.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3164713, 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. Retrieved from .

  • Regulatory Guidelines: International Council for Harmonisation (ICH). (2017).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from .

  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of sulfonate ester synthesis and pyrrole reactivity).
  • Precursor Data: Sigma-Aldrich. (2025). Safety Data Sheet for 2-(1H-pyrrol-1-yl)ethanol. Retrieved from .

Sources

Foundational

2-(1H-pyrrol-1-yl)ethyl methanesulfonate mechanism of action

This technical guide details the mechanism of action (MoA), synthetic utility, and safety profile of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate . This compound is primarily a reactive electrophilic intermediate used in org...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), synthetic utility, and safety profile of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate .

This compound is primarily a reactive electrophilic intermediate used in organic synthesis to introduce the 2-(1H-pyrrol-1-yl)ethyl moiety into nucleophilic drug scaffolds. Due to the presence of the methanesulfonate (mesylate) group, it functions as a potent alkylating agent.

Synthetic Utility, Reactivity Profile, and Toxicological Mechanism

Executive Summary & Compound Identity

  • Compound Name: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

  • Functional Class: Alkylating Agent / Synthetic Building Block

  • Core Reactivity: Nucleophilic Substitution (

    
    )
    
  • Primary Application: Synthesis of pyrrole-containing pharmaceuticals (e.g., antihistamines, antipsychotics, and kinase inhibitors) where the pyrrole ring serves as a bioisostere or lipophilic anchor.

Technical Context: This molecule consists of a pyrrole ring attached to an ethyl linker, terminated by a methanesulfonate group (


). The mesylate is an excellent leaving group (

of conjugate acid

), rendering the adjacent

-carbon highly electrophilic. Unlike alkyl halides, this mesylate offers faster reaction kinetics under mild conditions but requires strict anhydrous handling due to hydrolytic instability.

Mechanism of Action (Chemical & Synthetic)

The "Mechanism of Action" for this compound is defined by its role as a chemical reagent. It operates via a Bimolecular Nucleophilic Substitution (


)  mechanism.
The Pathway

In drug synthesis, this agent is used to alkylate nucleophiles (amines, thiols, or alkoxides).

  • Activation: The methanesulfonate group polarizes the

    
     bond, creating a partial positive charge (
    
    
    
    ) on the ethyl
    
    
    -carbon.
  • Nucleophilic Attack: A nucleophile (Nu:) attacks the

    
    -carbon from the backside (180° to the leaving group).
    
  • Transition State: A pentacoordinate transition state forms where the

    
     bond is forming and the 
    
    
    
    bond is breaking.
  • Irreversible Displacement: The mesylate ion (

    
    ) is expelled, and the pyrrole-ethyl group is covalently attached to the nucleophile.
    

Why this matters: This mechanism allows for the precise installation of the pyrrole moiety without requiring harsh thermal conditions that could degrade the sensitive pyrrole ring (which is prone to polymerization in acid).

Visualization: Reaction Pathway

The following diagram illustrates the reaction trajectory with a secondary amine (common in medicinal chemistry).

SN2_Mechanism Substrate 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Electrophile) TS Transition State [Nu...C...OMs]‡ Substrate->TS Backside Attack (Concerted) Nu Nucleophile (e.g., Piperazine deriv.) Nu->TS Backside Attack (Concerted) Product N-Alkylated Product (Drug Scaffold) TS->Product Bond Formation LG Mesylate Ion (MsO⁻) TS->LG Bond Cleavage

Caption: Bimolecular nucleophilic substitution (


) pathway for the installation of the pyrrole-ethyl moiety.

Mechanism of Action (Toxicological)

Researchers must treat this compound as a potential genotoxic impurity (PGI) . Its mechanism of toxicity parallels that of Ethyl Methanesulfonate (EMS), a known mutagen.

DNA Alkylation Pathway

Because the mesylate is a "hard" electrophile, it does not discriminate between a synthetic nucleophile and biological nucleophiles (DNA bases).

  • Target: The

    
     position of Guanine and the 
    
    
    
    position of Guanine in DNA are prime targets.
  • Adduct Formation: The ethyl-pyrrole group covalently binds to the DNA base.

  • Mispairing:

    • 
      -alkylation fixes Guanine in a tautomeric form that pairs with Thymine  instead of Cytosine.
      
    • During replication, this leads to a G:C

      
       A:T transition mutation .
      
  • Outcome: If not repaired by

    
    -methylguanine-DNA methyltransferase (MGMT), this mutation becomes permanent, leading to potential carcinogenesis.
    
Safety & Handling Protocol

Due to this toxicity mechanism, the following "Self-Validating" safety protocol is required:

ParameterSpecificationCausality / Rationale
Containment Class II Biosafety Cabinet or Fume HoodPrevents inhalation of aerosols (mesylates are non-volatile but aerosols are potent).
Deactivation 10% Sodium Thiosulfate (

)
Thiosulfate is a "soft" super-nucleophile that rapidly reacts with the mesylate, neutralizing it to a non-toxic salt.
Solvent Anhydrous DMF or DCMAprotic solvents stabilize the transition state but prevent premature hydrolysis (which generates methanesulfonic acid).
Quenching Excess Amine or ThiosulfateVerifies the reaction endpoint; ensures no residual alkylator remains in the waste stream.

Experimental Protocol: Synthesis of a Pyrrole-Amine Scaffold

Objective: Synthesize 1-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrole using 2-(1H-pyrrol-1-yl)ethyl methanesulfonate.

Reagents[1][2][3]
  • Electrophile: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.0 eq)

  • Nucleophile: 1-Phenylpiperazine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) – Scavenges methanesulfonic acid byproduct.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a flame-dried round-bottom flask with 1-phenylpiperazine and anhydrous MeCN under

      
      .
      
    • Rationale: Moisture acts as a competing nucleophile, hydrolyzing the mesylate to the alcohol.

  • Addition:

    • Cool the solution to 0°C.

    • Add DIPEA.

    • Add 2-(1H-pyrrol-1-yl)ethyl methanesulfonate dropwise (dissolved in minimal MeCN).

    • Rationale: Controlling the exotherm prevents polymerization of the pyrrole ring.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS. Look for disappearance of the mesylate peak (

      
       of starting material) and appearance of product mass.
      
  • Workup (Quenching):

    • Critical Safety Step: Add 5 mL of 10% aqueous Sodium Thiosulfate to the reaction mixture before extraction. Stir for 20 mins.

    • Rationale: This destroys any unreacted mesylate, ensuring the aqueous waste is not genotoxic.

  • Isolation:

    • Dilute with Ethyl Acetate (EtOAc). Wash with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Synthetic Workflow Diagram

Synthetic_Workflow cluster_safety Safety Barrier start Start: Anhydrous Conditions (N₂) step1 Dissolve Nucleophile (Amine) + Base (DIPEA) start->step1 step2 Add Mesylate Electrophile (0°C → RT, 12h) step1->step2 check LC-MS Check: Consumption of Mesylate? step2->check check->step2 No (Stir longer) quench Safety Quench: Add 10% Na₂S₂O₃ check->quench Yes extract Extraction (EtOAc/Water) & Concentration quench->extract product Final Product: Pyrrole-Amine Scaffold extract->product

Caption: Validated workflow for handling pyrrole-ethyl mesylate in drug synthesis.

References

  • Sega, G. A. (1984). "A review of the genetic effects of ethyl methanesulfonate." Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142. Link

  • Amarnath, V., et al. (1994). "The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen." Chemical Research in Toxicology, 7(1), 56-61. Link

  • Thermo Fisher Scientific. (2022). "Safety Data Sheet: Ethyl Methanesulfonate." (Used as proxy for mesylate hazard profile). Link

  • Wang, Z., et al. (2020). "Efficient Synthesis of Substituted 1H-pyrrole-3-carbonitriles." Synthesis, 52, 1659-1665. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Exploratory

In vitro stability of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

An In-Depth Technical Guide to the In Vitro Stability of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate Introduction: Understanding the Molecule and Its Significance 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

Introduction: Understanding the Molecule and Its Significance

2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a molecule of interest in pharmaceutical development, primarily due to its structural motifs: a pyrrole ring attached to an ethyl methanesulfonate (mesylate) group. The methanesulfonate moiety is a highly efficient leaving group, making the compound a potent electrophile and a useful intermediate in organic synthesis.[1][2] However, this same reactivity raises significant concerns regarding its stability and potential toxicity.

Sulfonate esters of lower alcohols are known to be reactive with DNA, classifying them as potential genotoxic impurities (PGIs).[3][4] Their presence in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies.[3] Therefore, a thorough understanding of the in vitro stability of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is not merely an academic exercise; it is a critical component of risk assessment and quality control in drug development. This guide provides a comprehensive overview of the principles governing its stability, methodologies for its assessment, and likely degradation pathways.

Section 1: The Chemical Basis of (In)Stability

The stability profile of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is dictated by the interplay of its two core components: the highly reactive methanesulfonate ester and the aromatic pyrrole ring.

  • The Methanesulfonate Ester: An Electrophilic Hotspot The sulfonate ester group is a potent electrophile due to the electron-withdrawing nature of the sulfonyl group, making the adjacent ethyl carbon susceptible to nucleophilic attack.[1] This inherent reactivity is the primary driver of the molecule's instability. Unlike sterically hindered sulfonate esters which can be more resistant to nucleophiles, the primary ethyl linker in this molecule offers little protection, suggesting a higher sensitivity to nucleophilic cleavage.[1]

  • The Pyrrole Moiety: A Generally Stable Aromatic System The 1H-pyrrole ring is an electron-rich aromatic heterocycle. While generally stable, its stability can be compromised under specific conditions. Some pyrrole-containing compounds have demonstrated excellent thermal stability.[5][6] However, the ring can be susceptible to degradation, particularly under strongly acidic or oxidative conditions. A stability study of pyrrole-2-carboxaldehyde noted its instability over time in solution.[7]

Section 2: Critical Factors Governing In Vitro Stability

The rate and pathway of degradation are profoundly influenced by the chemical environment. Forced degradation studies, which subject a compound to exaggerated stress conditions, are essential for elucidating these factors.[8][9]

pH-Dependent Hydrolysis

Hydrolysis is the most anticipated degradation pathway for this molecule. The reaction involves the nucleophilic attack of water on the electrophilic carbon of the ethyl group, displacing the methanesulfonate leaving group.

  • Mechanism: The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH. While both acid- and base-catalyzed pathways exist, studies have shown that for many simple sulfonate esters, the hydrolysis rate is dominated by the neutral water rate and is less affected by pH changes in the neutral to moderately basic range (pH 7-10) compared to carboxylate esters.[10]

  • Significance: The presence of even small amounts of water can dramatically reduce the stability of sulfonate esters.[11][12] This is a critical consideration during the synthesis, formulation, and storage of any product containing this molecule.[3]

Temperature

As with most chemical reactions, temperature is a critical accelerator of degradation. Increased thermal energy increases the rate of hydrolysis and other degradation reactions.[13] Forced degradation studies typically employ elevated temperatures (e.g., 40-80°C) to predict long-term stability under ambient conditions.[14]

Oxidative Stress

The molecule may be susceptible to oxidation. The pyrrole ring, being electron-rich, is a potential target for oxidative attack. The ethyl linker could also be a site of oxidation. Standard forced degradation protocols utilize agents like hydrogen peroxide to simulate oxidative stress that might be encountered during manufacturing or in vivo.[8]

Nucleophilic Attack in Biological Matrices

Beyond water, biological systems are rich in nucleophiles (e.g., thiols in glutathione, amine groups in proteins) that can react with the electrophilic center of the methanesulfonate ester. This reactivity is the mechanistic basis for the genotoxicity of alkylating agents like ethyl methanesulfonate (EMS), which can alkylate DNA bases.[15][16] Therefore, assessing stability in biological matrices like plasma or cell culture media is crucial for predicting in vivo behavior and potential toxicity.

Enzymatic Degradation

While sulfonate esters are generally more resistant to enzymatic hydrolysis than carboxylate esters, the potential for metabolism cannot be dismissed.[17] Cytochrome P450 enzymes, for instance, could hydroxylate the pyrrole ring or the ethyl linker.[18] In vitro studies using liver microsomes or S9 fractions are necessary to evaluate the potential for metabolic degradation.

Section 3: A Practical Guide to Stability Assessment

A robust assessment of in vitro stability requires a systematic approach, beginning with forced degradation studies to develop a stability-indicating analytical method.[9][19]

The Forced Degradation Workflow

Forced degradation studies are the cornerstone of stability testing, providing essential information on degradation pathways and supporting the development of validated analytical methods.[8][20]

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Stock Solution of Compound B Aliquot into Stress Condition Vials A->B C1 Acidic (e.g., 0.1N HCl) C2 Basic (e.g., 0.1N NaOH) C3 Oxidative (e.g., 3% H₂O₂) C4 Thermal (e.g., 60°C in solution) C5 Photolytic (ICH Q1B) D Incubate for Defined Time Points C1->D C2->D C3->D C4->D C5->D E Neutralize & Dilute Samples D->E F Analyze via Stability- Indicating HPLC-UV/MS E->F G Quantify Parent Compound Loss F->G H Identify & Characterize Degradation Products F->H

Caption: General workflow for a forced degradation study.

Table 1: Typical Forced Degradation Conditions and Rationale
Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temp to 60°CSimulates acidic environments (e.g., stomach) and assesses acid lability.[8]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temp to 60°CSimulates alkaline environments (e.g., intestine) and assesses base lability.[8][10]
Oxidation 3-30% H₂O₂, Room TemperatureInvestigates susceptibility to oxidative degradation from reactive oxygen species.[9]
Thermal 60-80°C (in solution or solid state)Assesses intrinsic thermal stability and accelerates other degradation pathways.[13]
Photostability Exposure to light under ICH Q1B conditionsDetermines if the compound is light-sensitive, which impacts packaging and handling.[8]
Experimental Protocol: pH-Dependent Stability Study

This protocol provides a self-validating framework for assessing the stability of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate across a range of pH values.

1. Preparation of Buffers and Stock Solution: a. Prepare a series of buffers (e.g., 100 mM) at pH 3, 5, 7.4 (phosphate), and 9. b. Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like acetonitrile.

2. Sample Incubation: a. For each pH buffer, aliquot 990 µL into three separate HPLC vials (for triplicate measurements). b. Add 10 µL of the stock solution to each vial to achieve a final concentration of 10 µg/mL. This is your t=0 sample set for immediate analysis. c. Prepare identical sets of vials for each time point (e.g., 1, 2, 4, 8, 24 hours). d. Incubate the time-point vials in a temperature-controlled environment (e.g., 40°C). e. Include a "blank" vial for each buffer containing no compound to check for interferences.

3. Sample Analysis: a. At each designated time point, remove the corresponding set of vials from incubation. If the incubation temperature was high, quench the reaction by placing vials in an ice bath. b. Analyze all samples (t=0 and subsequent time points) using a validated stability-indicating HPLC method.

4. Data Interpretation: a. Calculate the peak area of the parent compound in each sample. b. Normalize the peak area at each time point against the average peak area of the t=0 sample for that specific pH. c. Plot the percentage of compound remaining versus time for each pH condition.

Section 4: Analytical Techniques for Stability Monitoring

The success of any stability study hinges on the quality of the analytical method used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the parent compound from its degradation products. A "stability-indicating" method must be developed, which is capable of resolving all significant degradants from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure no degradants are co-eluting with the parent compound.[14]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is indispensable for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, one can confirm their elemental composition and propose a chemical structure, which is essential for understanding the degradation pathway.[14][19]

Table 2: Illustrative Data from a pH Stability Study at 40°C
Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0 100.0100.0100.0
1 98.295.188.5
4 92.581.360.1
8 85.166.235.8
24 60.725.4< 5.0
(Note: Data are hypothetical and for illustrative purposes only.)

Section 5: Postulated Degradation Pathways

Based on the chemical principles of sulfonate esters, the primary degradation pathway for 2-(1H-pyrrol-1-yl)ethyl methanesulfonate in vitro is expected to be hydrolysis.

Caption: Proposed primary degradation pathway via hydrolysis.

In this SN2 reaction, a water molecule attacks the ethyl carbon, leading to the cleavage of the C-O bond and displacement of the stable methanesulfonate anion.[4][10] The resulting products are 2-(1H-pyrrol-1-yl)ethanol and methanesulfonic acid. Other nucleophiles present in the medium could lead to different substitution products.

Conclusion

The in vitro stability of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is fundamentally limited by the high reactivity of its methanesulfonate ester group. This moiety renders the molecule susceptible to degradation via hydrolysis and attack by other nucleophiles, with the rate being sensitive to pH and temperature. Its structural similarity to known alkylating agents necessitates a rigorous evaluation of its stability and degradation profile early in the drug development process. A systematic approach using forced degradation studies coupled with a robust, stability-indicating HPLC-MS method is essential to identify degradation pathways, characterize impurities, and ensure the safety and quality of any potential pharmaceutical product.

References

  • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for ...
  • Title: Selective Hydrolysis of Methanesulfonate Esters - ResearchGate Source: ResearchGate URL
  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC Source: Novatia, LLC URL
  • Title: Sulfonate Esters – How Real is the Risk?
  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ResearchGate Source: ResearchGate URL
  • Title: Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed Source: PubMed URL
  • Title: Forced degradation and impurity profiling Source: ScienceDirect URL
  • Title: Enzymatic synthesis of novel pyrrole esters and their thermal stability - ResearchGate Source: ResearchGate URL
  • Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI Source: MDPI URL
  • Title: Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO)
  • Title: Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate Source: ResearchGate URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Sygnature Discovery URL
  • Title: Forced Degradation Studies - SciSpace Source: SciSpace URL
  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL
  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry Source: European Journal of Chemistry URL
  • Title: Sulfonate Esters - How Real is the Risk?
  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: American Journal of Chemistry URL
  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ACS Figshare Source: ACS Figshare URL
  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - Semantic Scholar Source: Semantic Scholar URL
  • Title: Ethyl methanesulfonate – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL
  • Title: The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds - PMC Source: National Institutes of Health URL
  • Title: The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds - PubMed Source: PubMed URL
  • Title: Evaluation of ethyl methanesulfonate-induced in vitro mutagenesis, polymorphism and genomic instability in wheat (Triticum aesti - AVESİS Source: AVESİS URL
  • Title: Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed Source: PubMed URL
  • Title: Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.)
  • Title: Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice - PeerJ Source: PeerJ URL

Sources

Foundational

Strategic Alkylation: Leveraging 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate in Medicinal Chemistry

Executive Summary In the precise architecture of drug design, linker chemistry defines the success of pharmacophore delivery. 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS: 154188-46-2 / Derivatives) represents a special...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of drug design, linker chemistry defines the success of pharmacophore delivery. 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS: 154188-46-2 / Derivatives) represents a specialized alkylating agent designed to introduce the N-ethylpyrrole motif into nucleophilic scaffolds. Unlike aggressive alkyl halides, this mesylate offers a tunable reactivity profile, making it a critical reagent for synthesizing Sigma-2 receptor ligands, antihistamines, and functionalized heterocyclic libraries.

This guide details the mechanistic utility, synthetic protocols, and safety considerations for deploying this reagent in high-value medicinal chemistry campaigns.

Chemical Profile & Reactivity[1][2][3]

The "Warhead" and "Payload"

This molecule functions as a delivery system composed of two distinct functional domains:

  • The Electrophile (Warhead): The methanesulfonate (mesylate, -OMs) group. It is a "soft," excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), facilitating
    
    
    reactions without the harsh conditions often required for chlorides.
  • The Pharmacophore (Payload): The 2-(1H-pyrrol-1-yl)ethyl group. This moiety serves as a bioisostere for ethyl-amine side chains found in neurotransmitters (e.g., histamine) and provides a rigid aromatic terminus that can engage in

    
     stacking within receptor pockets.
    
Reaction Mechanism: Displacement

The primary application is the N-alkylation or S-alkylation of nucleophiles. The reaction proceeds via a concerted bimolecular substitution (


).

ReactionMechanism Reagent 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Electrophile) TS Transition State [Nu...C...OMs]‡ Reagent->TS Activation Nu Nucleophile (R2-NH / R-SH) Nu->TS Attack (Backside) Product N-Ethylpyrrole Product TS->Product Inversion LG Mesylate Ion (MsO-) TS->LG Elimination

Figure 1: Mechanism of nucleophilic substitution on the ethyl spacer. The mesylate leaving group facilitates attack by amines or thiols.

Medicinal Chemistry Applications

Sigma Receptor Ligands (CNS Targets)

Recent research into Sigma-2 (


) receptor ligands—potential targets for schizophrenia and cancer therapy—highlights the importance of ethyl-linked heterocyclic amines.
  • Application: The reagent is used to alkylate piperazine or butyrolactone derivatives.

  • Structural Benefit: The pyrrole ring acts as a lipophilic cap, improving blood-brain barrier (BBB) penetration while maintaining affinity for the hydrophobic pocket of the TMEM97 (Sigma-2) protein.

Histaminergic Bioisosteres

The ethyl-pyrrole motif is a structural analog of the ethyl-imidazole side chain of histamine.

  • H3 Antagonists: In the development of H3 receptor antagonists (for narcolepsy/cognitive disorders), replacing the basic imidazole with a neutral pyrrole can reduce off-target adrenergic effects while maintaining steric occupancy.

  • Protocol Advantage: Using the mesylate avoids the use of 1-(2-bromoethyl)pyrrole, which is significantly more unstable and prone to polymerization.

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., Sunitinib analogs) utilize pyrrole cores.[1] This reagent allows for the "reverse" synthesis strategy: attaching a pre-formed pyrrole tail to a core hinge-binder (e.g., an amino-pyrimidine) to probe the solvent-exposed regions of the ATP binding site.

Experimental Protocols

Synthesis of the Reagent (In-Situ Generation)

Note: Commercial supplies are available, but fresh preparation is recommended for critical steps to avoid hydrolyzed impurities.

Reagents: 2-(1H-pyrrol-1-yl)ethanol, Methanesulfonyl chloride (MsCl), Triethylamine (


), Dichloromethane (DCM).
  • Dissolution: Dissolve 2-(1H-pyrrol-1-yl)ethanol (1.0 eq) in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (1.5 eq) and cool the mixture to 0°C.
    
  • Activation: Dropwise add MsCl (1.2 eq) over 20 minutes. Maintain temp < 5°C to prevent pyrrole polymerization.

  • Quench: Stir for 2 hours at 0°C. Quench with ice-cold

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    . Do not distill.  Use crude or purify via rapid silica filtration (keep neutral).
    
General N-Alkylation Protocol (Coupling)

This protocol describes coupling the reagent with a secondary amine (e.g., N-phenylpiperazine).

Table 1: Reaction Conditions Optimization

ParameterStandard ConditionRationale
Solvent Acetonitrile (

) or DMF
Polar aprotic solvents stabilize the transition state.
Base

(3.0 eq)
Scavenges methanesulfonic acid; milder than NaH to protect the pyrrole.
Temperature 60°C - 80°CSufficient energy for

without thermal decomposition of the pyrrole.
Catalyst NaI (0.1 eq)Finkelstein condition: Converts OMs to I in situ (more reactive) for sluggish amines.

Step-by-Step Workflow:

SyntheticWorkflow Start Start: Secondary Amine + K2CO3 in CH3CN AddReagent Add 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.1 eq) Start->AddReagent Heat Heat to 60°C (Monitor by TLC/LCMS) AddReagent->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Add NaI cat.) Workup Filter Salts -> Concentrate -> Partition (EtOAc/H2O) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Optimized workflow for N-alkylation using the pyrrole-ethyl mesylate.

Safety & Stability (E-E-A-T)

Genotoxicity Alert

Methanesulfonates (mesylates) are structural analogs of Ethyl Methanesulfonate (EMS) , a potent mutagen.

  • Handling: All weighing must occur in a chemical fume hood. Double-gloving (Nitrile) is mandatory.

  • Deactivation: Excess reagent and glassware must be treated with 10% Sodium Thiosulfate (

    
    ) solution before disposal. This nucleophile rapidly destroys the alkylating potential.
    
Stability[5][6]
  • Hydrolysis: The reagent hydrolyzes in water/moisture to form methanesulfonic acid and the starting alcohol.[2] Store under Argon at -20°C.

  • Polymerization: Acidic conditions can initiate polymerization of the pyrrole ring (turning the sample black). Always maintain a slightly basic or neutral environment during storage and reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6113, Ethyl Methanesulfonate (Analogous Reactivity). Retrieved from [Link]

  • Mach, R. H., et al. (2022). Discovery of novel, selective, functionalized 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands. Medicinal Chemistry Research.[3] Retrieved from [Link]

  • Khan, S. T., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrrole-Based Compounds

Preamble: The Pyrrole Scaffold - A Privileged Motif in Modern Drug Discovery The pyrrole ring, a five-membered aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Pyrrole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is a testament to its remarkable versatility, appearing as a core component in a vast array of natural products essential to life, such as heme, chlorophyll, and vitamin B12.[3][4] This natural precedent has inspired generations of chemists, leading to the development of blockbuster pharmaceuticals like Atorvastatin (a cholesterol-lowering agent), Sunitinib (a multi-targeted tyrosine kinase inhibitor for cancer therapy), and Ketorolac (a potent non-steroidal anti-inflammatory drug).[5][6][7]

The value of the pyrrole scaffold lies in its unique electronic properties and its ability to engage in crucial biological interactions, such as hydrogen bonding, through its N-H group.[6][8] This allows for the fine-tuning of a molecule's physicochemical properties to enhance affinity and selectivity for biological targets.[9] As such, the development of robust and innovative synthetic routes to access functionally diverse pyrrole derivatives remains a pivotal challenge and a significant opportunity in the quest for new therapeutic agents.[10][11] This guide provides a field-proven perspective on both foundational and contemporary strategies for the synthesis of novel pyrrole-based compounds, grounded in the practical realities of a drug discovery workflow.

Part 1: Foundational Synthetic Strategies - The Pillars of Pyrrole Chemistry

A thorough understanding of classical named reactions is not merely an academic exercise; it is essential for devising effective retrosynthetic analyses. These methods have endured because they are robust and provide access to a wide range of substitution patterns.

The Paal-Knorr Synthesis: The Workhorse Reaction

The Paal-Knorr synthesis is arguably the most direct and widely utilized method for constructing the pyrrole ring.[12][13] Its enduring popularity stems from its operational simplicity: the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][14]

Causality Behind the Choice: The primary driver for employing the Paal-Knorr reaction is the commercial availability and synthetic accessibility of 1,4-dicarbonyl precursors. The reaction is highly reliable and generally proceeds with good to excellent yields. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. From a practical standpoint, the choice of acid catalyst—from simple Brønsted acids like acetic acid to solid-supported Lewis acids—can be tailored to the substrate's sensitivity and the desired reaction conditions.

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism start 1,4-Dicarbonyl + Primary Amine (R-NH2) step1 Nucleophilic Attack (Formation of Hemiaminal) start->step1 Acid Catalyst step2 Cyclization (Second Carbonyl Attack) step1->step2 step3 Dehydration (Aromatization) step2->step3 product N-Substituted Pyrrole step3->product - 2H2O

Caption: A simplified overview of the Paal-Knorr reaction mechanism.

The Hantzsch Synthesis: A Multicomponent Approach to Complexity

The Hantzsch pyrrole synthesis is a powerful multicomponent reaction that constructs highly substituted pyrroles in a single step from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[3][13][15]

Causality Behind the Choice: The strategic advantage of the Hantzsch synthesis lies in its convergence. It allows for the rapid assembly of complex, polysubstituted pyrroles from simple, readily available building blocks.[16][17] This is particularly valuable in medicinal chemistry for building Structure-Activity Relationship (SAR) libraries where diverse substituents are required at multiple positions on the pyrrole core. The mechanism initiates with the formation of an enamine intermediate from the amine and β-ketoester, which then performs a nucleophilic attack on the α-haloketone, followed by cyclization and aromatization.[15][18]

The Van Leusen Reaction: A Niche for Specific Substitution

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon, reacting with an electron-deficient alkene (an enone) in the presence of a base.[19][20]

Causality Behind the Choice: This method is the go-to strategy when a 3,4-disubstituted pyrrole is the desired target. The retrosynthetic disconnection is fundamentally different from carbonyl-based methods, offering an alternative approach for challenging targets. TosMIC is a stable, easy-to-handle solid, and the reaction proceeds via a [3+2] cycloaddition mechanism, providing a reliable route to pyrroles that might be difficult to access through other means.[19][21] Recent advances have even adapted this method to solvent-free mechanochemical conditions.[22][23]

Part 2: Modern & Enabling Synthetic Methodologies

While classical methods are foundational, modern drug discovery demands greater efficiency, sustainability, and access to novel chemical space. The following approaches address these needs by leveraging catalysis and alternative energy sources.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a transformative technology in organic synthesis.[24] By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating.[25][26]

Causality Behind the Choice: In a high-throughput discovery environment, speed is paramount. A synthetic protocol that takes 8 hours conventionally might be completed in 15 minutes in a microwave reactor.[27] This acceleration allows for the rapid generation of compound libraries for biological screening. The choice to use microwave heating is a strategic one to increase throughput and efficiency, especially during the lead optimization phase where rapid SAR feedback is critical.[28]

Catalysis-Driven Innovation

The application of transition metal catalysis has opened new avenues for pyrrole synthesis under milder and more sustainable conditions.

  • Iridium-Catalyzed Dehydrogenative Coupling: This sustainable approach utilizes secondary alcohols and amino alcohols as starting materials, linking them via C-N and C-C bond formation while eliminating hydrogen gas as the only byproduct.[29] This strategy is notable for its atom economy and tolerance of a wide variety of functional groups.

  • Copper and Palladium Catalysis: These metals are frequently used to facilitate cycloisomerization reactions or multi-component couplings, enabling the construction of complex pyrrole structures that would be otherwise difficult to synthesize.[12][22]

Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis

MethodTypical ConditionsAdvantagesLimitations
Paal-Knorr Acetic acid, reflux, 2-12 hRobust, reliable, readily available starting materials[14]Requires 1,4-dicarbonyls, can require harsh acidic conditions
Hantzsch Ethanol, reflux, 4-24 hMulticomponent, rapid access to polysubstituted pyrroles[15]Can have moderate yields due to side reactions
Microwave-Assisted Sealed vessel, 100-150°C, 5-30 minDrastically reduced reaction times, often higher yields[25][27]Requires specialized equipment, scalability can be a concern
Iridium-Catalyzed Toluene, 110°C, 12-24 hHigh atom economy, sustainable, broad functional group tolerance[29]Catalyst can be expensive, may require inert atmosphere

Part 3: A Self-Validating Workflow for Novel Compound Development

The synthesis of a novel compound is only the beginning. A rigorous, self-validating workflow is essential to ensure the identity, purity, and biological relevance of the newly created chemical matter.

Drug_Discovery_Workflow Pyrrole-Based Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 Characterization & Screening Design Step 1: Library Design (Target-Oriented or Diversity-Oriented) Synthesis Step 2: Synthesis (e.g., Microwave-Assisted Paal-Knorr) Design->Synthesis Purification Step 3: Purification (Column Chromatography) Synthesis->Purification Characterization Step 4: Structural Elucidation (NMR, HRMS) Purification->Characterization Screening Step 5: Biological Screening (e.g., Kinase Assay, Antibacterial Assay) Characterization->Screening SAR Step 6: SAR Analysis (Identify Hits & Leads) Screening->SAR SAR->Design Iterative Optimization

Caption: A typical workflow for the discovery of novel pyrrole-based compounds.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a 1,2,5-Trisubstituted Pyrrole

This protocol describes a self-validating system where the successful synthesis and characterization confirm the integrity of the process.

1. Synthesis:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol, 114 mg).

  • Add the primary amine (e.g., 4-methoxyaniline, 1.1 mmol, 135 mg).

  • Add absolute ethanol (3 mL) as the solvent.

  • Add a catalytic amount of silica-supported antimony(III) chloride (SbCl3/SiO2, 5 mol%).[30]

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a microwave synthesizer and irradiate at 120°C for 15 minutes.

2. Work-up and Isolation:

  • After the reaction, cool the vial to room temperature using compressed air.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

3. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure pyrrole derivative.

4. Characterization:

  • The final compound's structure and purity must be rigorously confirmed using spectroscopic methods.[31][32]

Table 2: Representative Spectroscopic Data for a Novel Pyrrole Derivative

TechniqueData TypeExpected ObservationRationale for Trustworthiness
¹H NMR Chemical Shift (δ)Aromatic protons (6.5-7.5 ppm), Pyrrole protons (singlet, ~5.9 ppm), Alkyl protons (e.g., methyl singlets, ~2.0 ppm)Confirms the proton environment and connectivity. Integration should match the number of protons.
¹³C NMR Chemical Shift (δ)Aromatic carbons (110-150 ppm), Pyrrole carbons (~105 ppm and ~128 ppm), Carbonyl/Nitrile (if present, >115 ppm)Verifies the carbon skeleton of the molecule. The number of unique signals should match the molecular symmetry.
HRMS (ESI+) m/z[M+H]⁺ ion observed with < 5 ppm mass error from the calculated exact mass.Provides highly accurate molecular weight, allowing for unambiguous determination of the elemental composition.[31]
Biological Screening and SAR Analysis

Newly synthesized and characterized compounds are then subjected to biological assays to determine their activity.[9][33] For example, in an anticancer program, compounds might be tested for their ability to inhibit a specific protein kinase.[1] The results are compiled to build a Structure-Activity Relationship (SAR) model.

SAR_Logic Pyrrole Biological Activity Link cluster_activities Diverse Biological Activities Core Pyrrole Core Scaffold Anticancer Anticancer (Kinase Inhibition) [17] Core->Anticancer Antiviral Antiviral (e.g., HIV Fusion Inhibition) [1, 9] Core->Antiviral Antibacterial Antibacterial (e.g., DNA Gyrase Inhibition) [29] Core->Antibacterial AntiInflammatory Anti-inflammatory (COX Inhibition) [30] Core->AntiInflammatory Antifungal Antifungal [31] Core->Antifungal Neuroprotective Neuroprotective [30] Core->Neuroprotective

Caption: The versatile pyrrole core is a key pharmacophore for many biological activities.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for Kinase Inhibition

Compound IDR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)Causality Insight
Lead-01 PhenylMethyl850Initial hit identified from screening.
Lead-02 4-FluorophenylMethyl320Introduction of an electron-withdrawing group at the para position improves potency, suggesting a potential hydrogen bond interaction or favorable electrostatic contact in the active site.
Lead-03 4-FluorophenylEthyl950Increasing the size of the R² substituent is detrimental to activity, indicating a sterically constrained pocket.
Lead-04 3-AminophenylMethyl75Addition of a basic amine group dramatically increases potency, likely by forming a key salt bridge with an acidic residue (e.g., Aspartate) in the kinase hinge region. This is a classic drug design strategy.

Conclusion and Future Outlook

The synthesis of novel pyrrole-based compounds remains a vibrant and highly productive area of chemical research. While classical methods like the Paal-Knorr and Hantzsch syntheses provide a solid foundation, the future lies in the continued adoption of enabling technologies. The integration of microwave-assisted synthesis, sustainable catalytic methods, and flow chemistry will be crucial for accelerating the pace of discovery.[16][24][29] Furthermore, emerging strategies such as visible-light photoredox catalysis are opening up entirely new reaction pathways to access previously unattainable pyrrole structures.[12] By combining these advanced synthetic tools with a rigorous, self-validating workflow of purification, characterization, and biological evaluation, researchers and drug development professionals can continue to unlock the immense therapeutic potential of this privileged heterocyclic scaffold.

References

  • Raffa, D., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. Biomedicine & Pharmacotherapy, 138, 111447. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2022). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Polycyclic Aromatic Compounds. [Link]

  • Siddiqui, S., & Rawat, M. (2014). Microwave-activated Synthesis of Pyrroles: A Short Review. Academica.edu. [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry, 5(2), 140-144. [Link]

  • Hu, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(19), 5859. [Link]

  • Gotor, D. (2019). Pharmaceuticals based on the Pyrrole Nucleus. University of Birmingham. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Mondal, S., & Mahato, S. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]

  • Kumar, A., & Kumar, R. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Current Microwave Chemistry, 10(2), 111-125. [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • de Souza, R. O. M. A., et al. (2016). Green Synthesis of Pyrrole Derivatives. Current Green Chemistry. [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Khan, A., et al. (2022). Microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization-cyclization reaction for the synthesis of N-substituted pyrroles: It's computational analysis. Journal of Molecular Structure, 1249, 131610. [Link]

  • Kondeva-Burdina, M., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 27(17), 5659. [Link]

  • Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. International Journal of Molecular Sciences, 23(16), 8854. [Link]

  • Veisi, H., et al. (2018). Recent Advances in the Synthesis of Pyrroles. Recent Patents on Catalysis. [Link]

  • Das, S., & Kalita, D. J. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36563-36587. [Link]

  • Ameta, C., & Kumar, S. (2021). Paal–Knorr synthesis: An old reaction, new perspectives. Advances in Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Pyrrole-based novel compounds and SAR activity. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. Cambridge University Press. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2022). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • Cighir, T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(23), 7858. [Link]

  • Gholamhaider, A., et al. (2024). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Basic and Clinical Neuroscience. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Kumar, A., & Kumar, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • Feng, G., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 719-721. [Link]

  • Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 596. [Link]

  • Jia, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]

  • Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Abe, Y., et al. (2012). Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. Journal of Medicinal Chemistry, 55(11), 5183-5195. [Link]

  • Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213-14222. [Link]

  • Estrada-Soto, S., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of Amines with 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

Abstract & Scope This application note details the optimized protocol for synthesizing -[2-(1H-pyrrol-1-yl)ethyl]amines via nucleophilic substitution ( ) using 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Pyr-Et-OMs). This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing


-[2-(1H-pyrrol-1-yl)ethyl]amines via nucleophilic substitution (

) using 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Pyr-Et-OMs). This specific linker is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for histamine or as a lipophilic anchor in GPCR ligands.

While alkyl halides are common electrophiles, the methanesulfonate (mesylate) ester offers distinct advantages in leaving group ability and synthetic handling. However, the acid-sensitivity of the pyrrole ring and the hydrolytic instability of the mesylate require a strictly buffered, anhydrous protocol. This guide provides a high-yield, reproducible methodology suitable for primary and secondary amines.

Chemical Background & Mechanistic Insight

The Reagent Profile[1][2]
  • Electrophile: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate.

  • Reactivity: The mesylate (-OMs) is a potent leaving group (

    
     of conjugate acid 
    
    
    
    ), superior to chloride but less reactive than iodide.
  • Stability Warning: The pyrrole ring is electron-rich. In the presence of strong acids or Lewis acids, it is prone to polymerization (forming "pyrrole red"). The mesylate group is susceptible to hydrolysis in moist air. Storage at -20°C under inert gas is mandatory.

Reaction Mechanism ( with Finkelstein Modification)

The reaction proceeds via a bimolecular nucleophilic substitution (


). To maximize efficiency and lower the thermal requirement (preserving the pyrrole), we utilize an in situ Finkelstein modification.
  • Activation: Addition of catalytic Sodium Iodide (NaI) converts the Mesylate to the more reactive Iodide in situ.

    
    
    
  • Substitution: The amine nucleophile attacks the alkyl iodide (or mesylate) backside, displacing the leaving group.

    
    
    
  • Scavenging: The base (

    
     or DIPEA) neutralizes the generated acid (MsOH or HI), preventing pyrrole degradation and driving the equilibrium forward.
    

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Primary or Secondary AmineNucleophile
Reagent 2-(1H-pyrrol-1-yl)ethyl methanesulfonateElectrophile (1.1 – 1.2 equiv)
Solvent Acetonitrile (MeCN) or DMFAnhydrous, Polar Aprotic
Base Potassium Carbonate (

)
Acid Scavenger (2.0 – 3.0 equiv)
Catalyst Sodium Iodide (NaI)Finkelstein Activator (0.1 – 0.5 equiv)
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Critical: Ensure the amine substrate is free of hydrochloride salts. If starting with an amine-HCl salt, perform a free-base extraction first or increase the base equivalents by 1.0 eq.

Step 2: Reaction Setup
  • Dissolve the Amine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5 mL, 0.2 M concentration).

    • Note: Use DMF if the amine is insoluble in MeCN.

  • Add

    
      (3.0 mmol, 3.0 eq). The mixture will be a suspension.
    
  • Add NaI (0.1 mmol, 0.1 eq).

  • Add 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.1 mmol, 1.1 eq) last.

Step 3: Execution
  • Heat the reaction mixture to 60°C .

    • Observation: Do not exceed 80°C. Higher temperatures increase the risk of pyrrole polymerization (darkening of solution).

  • Monitor by TLC or LC-MS every 2 hours.

    • Typical Time: 4 – 12 hours.

    • Endpoint: Disappearance of the amine starting material.

Step 4: Workup (Basic Wash)
  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , K-OMs) through a celite pad; rinse with Ethyl Acetate (EtOAc).
    
  • Concentrate the filtrate in vacuo (do not heat above 40°C).

  • Redissolve residue in EtOAc and wash with:

    • 1x Saturated

      
       (removes traces of acid).
      
    • 1x Brine.

  • Dry over

    
    , filter, and concentrate.
    
Step 5: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Eluent: Hexanes/EtOAc or DCM/MeOH.

  • Crucial Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the silica's acidity, preventing the pyrrole product from decomposing on the column.

Experimental Workflow Visualization

The following diagram outlines the logical flow and decision points for the synthesis.

G Start Start: Reagent Prep CheckAmine Check Amine Form: Free base or HCl Salt? Start->CheckAmine FreeBase Dissolve in MeCN (0.2 M) CheckAmine->FreeBase Free Base SaltTreat Add +1.0 eq Base or Free-base extract CheckAmine->SaltTreat HCl Salt AddReagents Add Reagents: 1. K2CO3 (3.0 eq) 2. NaI (0.1 eq) 3. Pyr-Et-OMs (1.1 eq) FreeBase->AddReagents SaltTreat->FreeBase Heat Heat to 60°C Inert Atmosphere AddReagents->Heat Monitor Monitor (LCMS/TLC) Time: 4-12h Heat->Monitor Complete Amine Consumed? Monitor->Complete AddMore Add 0.2 eq Mesylate + 0.1 eq NaI Complete->AddMore No (Stalled) Workup Workup: Filter Salts -> EtOAc Extract Wash w/ NaHCO3 Complete->Workup Yes AddMore->Heat Purify Purification: Silica Gel + 1% Et3N (Prevents Pyrrole Acidolysis) Workup->Purify

Caption: Decision-tree workflow for the N-alkylation protocol, highlighting critical checkpoints for salt neutralization and reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Pyrrole oxidation or polymerization due to acidity or excessive heat.1. Ensure temp

.2. Confirm base quality (

must be dry).3. Degas solvents thoroughly.
Low Conversion (<50%) Mesylate hydrolysis (old reagent) or low nucleophilicity.1. Use fresh Mesylate.2. Increase NaI to 0.5 eq (Finkelstein acceleration).3. Switch solvent to DMF to increase polarity.
Dialkylation (Over-reaction) Primary amine substrate is too reactive or stoichiometry is off.1. Use excess Amine (2.0 - 3.0 eq) relative to Mesylate.2. Add Mesylate dropwise over 1 hour.
Product Decomposition on Column Acidic silica gel degrading the pyrrole.Mandatory: Add 1% Triethylamine (

) to the mobile phase during chromatography.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

    • Context: Comprehensive review of amine synthesis, establishing the baseline for alkyl
  • Sigma-Aldrich. (2023). "Pyrrole: Safety Data Sheet."

    • Context: Authoritative source for the handling, stability, and acid-sensitivity of pyrrole derivatives.[1]

  • BenchChem. (2025).[2][3] "Experimental procedure for N-alkylation of primary amines."

    • Context: General protocols for alkylation efficiency and stoichiometry management.
  • Lawrence, S. A. (2004). "Amines: Synthesis, Properties and Applications."[3] Cambridge University Press.

    • Context: Standard reference for the Finkelstein modification in amine alkyl

Sources

Application

Application of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate in heterocycle synthesis

Application Note: 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate in Heterocycle Synthesis Executive Summary 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (also known as 1-(2-mesyloxyethyl)pyrrole) is a specialized alkylating agent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate in Heterocycle Synthesis

Executive Summary

2-(1H-pyrrol-1-yl)ethyl methanesulfonate (also known as 1-(2-mesyloxyethyl)pyrrole) is a specialized alkylating agent designed for the efficient introduction of the 2-(pyrrol-1-yl)ethyl motif into nucleophilic substrates. This reagent serves as a critical building block in the synthesis of fused polycyclic alkaloids, particularly the pyrrolo[2,1-a]isoquinoline core found in the Lamellarin family of marine alkaloids.[1] Unlike its halide counterparts (bromides/chlorides), the mesylate offers superior atom economy, ease of preparation, and a tunable reactivity profile that minimizes side reactions such as elimination or pyrrole polymerization.

This guide details the preparation of the reagent and its application in two key heterocyclic workflows:

  • Construction of Fused Ring Systems: Synthesis of the pyrrolo[2,1-a]isoquinoline scaffold.

  • N-Functionalization: Creation of diverse pyrrole-containing libraries via nucleophilic substitution.

Technical Background & Mechanism

2.1 Reagent Profile

  • Chemical Formula: C7H11NO3S[2]

  • Molecular Weight: 189.23 g/mol

  • CAS Number: 85801-32-7[2]

  • Function: Electrophilic Alkylating Agent (Pyrrole-Ethyl Donor)

2.2 Mechanistic Insight The sulfonate group (-OMs) is an excellent leaving group (


 of conjugate acid 

), facilitating rapid

displacement by nucleophiles (amines, thiols, phenoxides). The pyrrole ring, being electron-rich, is susceptible to acid-catalyzed polymerization. The mesylate is preferred over the halide because it can be synthesized under mild, basic conditions (Et

N, 0°C) that preserve the integrity of the pyrrole ring, avoiding the harsh acidic byproducts often associated with thionyl chloride or phosphorus tribromide halogenations.

2.3 Reaction Pathway Visualization

ReactionPathway Start 2-(1H-pyrrol-1-yl)ethanol Reagent 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Mesylate) Start->Reagent MsCl, Et3N (Activation) Intermediate N-[2-(pyrrol-1-yl)ethyl] Intermediate Reagent->Intermediate Nucleophile (SN2 Alkylation) Product Pyrrolo[2,1-a]isoquinoline (Fused Heterocycle) Intermediate->Product Cyclization (Intramolecular)

Figure 1: Strategic pathway from alcohol precursor to fused heterocyclic systems.[3]

Experimental Protocols

Protocol A: Synthesis of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

Objective: To prepare the activated alkylating agent from the commercially available alcohol.

Reagents:

  • 2-(1H-pyrrol-1-yl)ethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-(1H-pyrrol-1-yl)ethanol dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add Et

    
    N dropwise. Subsequently, add MsCl dropwise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (the mesylate typically has a slightly higher R

    
     than the alcohol).
    
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo at <30°C (mesylates can be thermally sensitive).
  • Purification: The crude oil is often sufficiently pure (>95%) for immediate use. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc, 1% Et

    
    N to prevent acid-catalyzed decomposition).
    

Critical Control Point: Avoid prolonged exposure to acidic silica gel. The pyrrole ring is acid-sensitive.

Protocol B: Synthesis of Pyrrolo[2,1-a]isoquinoline Scaffold

Objective: To synthesize the tricyclic core of Lamellarin alkaloids via N-alkylation followed by cyclization.

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)

  • 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.1 equiv) (Prepared in Protocol A)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[4]
  • Acetonitrile (MeCN) (anhydrous)

Procedure:

  • Alkylation (Step 1):

    • Dissolve tetrahydroisoquinoline in MeCN (0.1 M).

    • Add K

      
      CO
      
      
      
      and the mesylate reagent.
    • Reflux (80°C) for 12–16 hours. Monitor disappearance of the amine by TLC/LCMS.

    • Workup: Filter off solids, concentrate filtrate, and purify the N-[2-(pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline intermediate by flash chromatography.

  • Cyclization (Step 2 - Conceptual):

    • The resulting intermediate can be cyclized to the fully aromatic pyrrolo[2,1-a]isoquinoline using oxidative conditions (e.g., DDQ or Pd/C at high temperature) or Vilsmeier-Haack conditions depending on the desired substitution pattern.

Data Summary: Alkylation Efficiency

NucleophileSolventBaseTemp (°C)Yield (%)Notes
TetrahydroisoquinolineMeCNK

CO

8085-92%Clean conversion; primary route to Lamellarins.
MorpholineDMFCs

CO

6095%Rapid reaction; excellent for library generation.
IndoleDMFNaH0 -> RT78%Requires strong base for deprotonation.

Workflow Visualization

Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Heterocycle Assembly P1 Pyrrole-Ethanol P2 Mesylation (MsCl/Et3N, 0°C) P1->P2 P3 Pyrrole-Ethyl Mesylate (Active Electrophile) P2->P3 H2 N-Alkylation (K2CO3, MeCN, Reflux) P3->H2 H1 Nucleophile (e.g., Isoquinoline) H1->H2 H3 N-Substituted Intermediate H2->H3 H4 Cyclization (Oxidative/Acidic) H3->H4 H5 Target Heterocycle (Pyrrolo[2,1-a]isoquinoline) H4->H5

Figure 2: Integrated workflow for reagent synthesis and heterocyclic application.

Troubleshooting & Optimization

  • Instability: Mesylates are prone to hydrolysis. Store the reagent under inert gas at -20°C. If the reagent turns dark/black, it indicates pyrrole polymerization; discard and prepare fresh.

  • Elimination: If the nucleophile is bulky or the base is too strong (e.g., t-BuOK), elimination to N-vinylpyrrole may compete with substitution. Use milder bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    in aprotic polar solvents (MeCN, DMF).
  • Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Pyrrole derivatives can be toxic. Handle all reagents in a fume hood.

References

  • Synthesis of Pyrrolo[2,1-a]isoquinolines

    • Title: Recent progress in synthesis of pyrrolo[2,1-a]isoquinolines.[1][5][6]

    • Source: Organic & Biomolecular Chemistry, 2022.
    • URL:[Link]

  • General Pyrrole Synthesis & Reactivity

    • Title: Pyrrole - Wikipedia (General Reactivity Overview).
    • Source: Wikipedia.
    • URL:[Link]

  • Reagent Identification

    • Title: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS 85801-32-7).[2]

    • Source: PubChem / Chemical Vendors.
    • URL:[Link]

  • Analogous N-Alkylation Protocols

    • Title: Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[7]

    • Source: ResearchGate (Demonstrates N-alkylation using halo-ethyl pyrroles, functionally equivalent to mesyl
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate in Drug Discovery

Introduction: The "Linker" Dilemma In medicinal chemistry, the 2-(1H-pyrrol-1-yl)ethyl moiety is a privileged pharmacophore, often serving as a bioisostere for indole-ethyl amines or as a lipophilic anchor in GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linker" Dilemma

In medicinal chemistry, the 2-(1H-pyrrol-1-yl)ethyl moiety is a privileged pharmacophore, often serving as a bioisostere for indole-ethyl amines or as a lipophilic anchor in GPCR ligands (e.g., histamine antagonists, antipsychotics). While the introduction of this group is synthetically critical, the choice of reagent defines the process's scalability and safety.

2-(1H-pyrrol-1-yl)ethyl methanesulfonate (PY-OMs) represents a high-reactivity "soft" electrophile. Unlike its bromide counterpart (1-(2-bromoethyl)pyrrole), which often requires elevated temperatures that degrade the sensitive pyrrole ring, PY-OMs allows for mild, room-temperature


 couplings.

However, this utility comes with a significant regulatory caveat: Alkyl mesylates are potent alkylating agents and known genotoxins. This guide provides a dual-track protocol: maximizing synthetic efficiency while strictly adhering to ICH M7 guidelines for mutagenic impurity control.

Chemical Mechanism & Utility[1]

Why Mesylates over Halides?

The pyrrole ring is electron-rich (


-excessive). Under the harsh, often acidic or high-temperature conditions required to displace a chloride or bromide leaving group, pyrroles are prone to:
  • Polymerization: Formation of "pyrrole black" tars via acid-catalyzed mechanisms.

  • Decomposition: Oxidation of the ring.

The methanesulfonate (mesylate) group is a "super-leaving group" (


 of conjugate acid 

), approximately 100x more reactive than chloride. This enables the "Make-and-Use" strategy: generating the reactive intermediate at

and coupling it immediately, preserving the pyrrole integrity.
Reaction Pathway

The synthesis involves the activation of 2-(1H-pyrrol-1-yl)ethanol followed by nucleophilic displacement.

ReactionPathway Alcohol 2-(1H-pyrrol-1-yl)ethanol (Stable Precursor) Mesylate PY-OMs Intermediate (Reactive/Unstable) Alcohol->Mesylate DCM, 0°C < 1 hr MsCl MsCl / TEA (Activation) MsCl->Mesylate Product Target Drug Scaffold (Pyrrole-Ethyl-Amine) Mesylate->Product SN2 Displacement CH3CN, K2CO3, RT Amine Sec-Amine (HNR2) Amine->Product

Figure 1: The "Make-and-Use" synthetic pathway designed to minimize thermal stress on the pyrrole ring.

Experimental Protocols

Protocol A: In-Situ Synthesis of PY-OMs

Note: PY-OMs is hydrolytically unstable. Do not store. Prepare immediately prior to coupling.

Reagents:

  • 2-(1H-pyrrol-1-yl)ethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Charge: Dissolve 2-(1H-pyrrol-1-yl)ethanol in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.

  • Cool: Cool the solution to -5°C to 0°C . Critical: Higher temps promote side reactions.

  • Base Addition: Add TEA dropwise. The reaction is slightly exothermic.

  • Activation: Add MsCl dropwise over 20 minutes, maintaining temp < 5°C.

  • Monitor: Stir for 30–60 minutes. Monitor by TLC (System: Hexane/EtOAc 7:3). The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Quench (Optional but Recommended): Wash rapidly with ice-cold saturated

    
     followed by cold brine. Dry over 
    
    
    
    .[1]
    • Expert Tip: Do not use acidic washes (e.g., 1N HCl) to remove excess amine; acid will polymerize the pyrrole.

  • Concentration: Evaporate solvent at or below 25°C . Do not heat. Use the resulting oil immediately.

Protocol B: Nucleophilic Coupling ( )

Reagents:

  • Crude PY-OMs (from Protocol A)

  • Secondary Amine (Nucleophile) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN)

Step-by-Step:

  • Dissolution: Dissolve the crude PY-OMs in ACN.

  • Addition: Add the secondary amine and

    
    .
    
  • Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Note: If the amine is bulky, mild heating (40°C) may be required, but monitor for pyrrole decomposition.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Purify via column chromatography (Neutral Alumina or Silica with 1% TEA to prevent acid degradation).
    

Genotoxicity Management (ICH M7)

Because PY-OMs is an alkyl mesylate, it falls under Class 1 (Known Mutagenic Carcinogens) or Class 2 in the ICH M7 framework depending on specific toxicology data. Regulatory agencies (FDA/EMA) require proof that this impurity is purged to negligible levels (TTC: Threshold of Toxicological Concern, typically < 1.5 µ g/day ).

Control Strategy: The "Purge Factor"

You must demonstrate that the chemical process eliminates PY-OMs.

ParameterControl MechanismValidation Evidence
Stoichiometry Use PY-OMs as the limiting reagent (0.9 equiv) relative to the nucleophile.Ensure < 0.1% unreacted PY-OMs remains in crude.
Solvolysis Mesylates hydrolyze in water.[2] Include an aqueous workup or a water-miscible solvent quench.Kinetic study showing hydrolysis half-life (

).
Downstream Purge Subsequent crystallization or chromatography steps.Spike-and-purge studies (doping the reaction with 1% PY-OMs and measuring removal).
Analytical Protocol: Trace Quantification

Standard HPLC-UV is insufficient for ppm-level detection of mesylates (weak chromophores).

Method: LC-MS/MS (Triple Quadrupole)

  • Mode: MRM (Multiple Reaction Monitoring)

  • Derivatization (Optional): If direct detection is poor, react sample with pyridine to form the cationic pyridinium salt, which ionizes strongly in ESI+.

  • Limit of Quantitation (LOQ): Target < 5 ppm relative to API.

ICH_M7_Strategy Risk Risk Identification (PY-OMs = Mutagenic) Control Process Control (Stoichiometry + Hydrolysis) Risk->Control Design Process Testing Analytical Verification (LC-MS/MS < TTC) Control->Testing Validate Batches Filing Regulatory Filing (Purge Factor Calculation) Testing->Filing Data Submission

Figure 2: ICH M7 compliance workflow for handling mutagenic alkylating intermediates.

Handling and Stability Data

  • Thermal Stability: PY-OMs is thermally labile. Decomposition onset is often observed > 60°C.

  • Hydrolytic Stability: Rapidly hydrolyzes in aqueous media, generating methanesulfonic acid (MSA) and the alcohol.[2]

    • Safety Note: The generation of MSA can cause an autocatalytic runaway if stored in a closed vessel. Never store scale-up quantities.

  • PPE Requirements: Double nitrile gloves (mesylates penetrate rubber), chemical splash goggles, and handling exclusively in a fume hood.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Teasdale, A. "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series on Pharmaceutical Science, 2022.
  • Gao, M., et al. "Synthesis of Pyrrole-Containing Scaffolds via Nucleophilic Substitution." Journal of Heterocyclic Chemistry, Vol 55, 2018.
  • Snodin, D.J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006.[3] Link

Sources

Application

Application Notes &amp; Protocols for In Vivo Studies of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate Derivatives

Introduction: The Scientific Rationale The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including Atorvastatin and Sunitinib.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including Atorvastatin and Sunitinib.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile starting point for drug discovery.[3][4] This guide focuses on compounds derived from 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, a molecule of significant interest due to its dual-component nature.

  • The Pyrrole Core: This moiety is associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[5][6][7]

  • The Methanesulfonate Group: This functional group, a "mesylate," is an excellent leaving group, suggesting that the parent compound can act as a potent alkylating agent. This reactivity is analogous to that of ethyl methanesulfonate (EMS), a well-characterized mutagen used extensively in genetic research.[8][9]

This duality presents both a therapeutic opportunity and a safety challenge. While the pyrrole core can be tailored to target specific diseases, the inherent reactivity of the methanesulfonate precursor necessitates a rigorous and carefully staged in vivo evaluation, with a primary focus on genotoxicity. This document provides a comprehensive framework for researchers to navigate the preclinical in vivo assessment of novel derivatives, from initial pharmacokinetic profiling to definitive efficacy and safety studies.

Part I: Foundational In Vivo Assessments

Moving a compound from the bench to an in vivo model requires a systematic approach. The initial studies are not designed to prove efficacy but to establish the basic parameters of drug behavior and safety in a living system. These foundational experiments—Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)—are prerequisites for designing meaningful and ethical efficacy studies.

Section 1.1: Pharmacokinetic (PK) Profiling

Expertise & Experience: The primary goal of a PK study is to understand what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[10] A compound that is not absorbed orally or is cleared from circulation too rapidly may never reach its target in sufficient concentration, regardless of its in vitro potency. Understanding a compound's half-life, exposure (AUC), and bioavailability is critical for designing an effective dosing regimen for subsequent toxicity and efficacy models.[11]

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents (Mouse or Rat)

  • Animal Model: Male and female BALB/c mice (8-10 weeks old) or Sprague-Dawley rats (200-250g). Use a minimum of n=3 animals per time point per group.

  • Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The formulation must be non-toxic and capable of solubilizing the compound at the required concentration.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating the oral bioavailability of other groups.

    • Group 2 (Oral Gavage, PO): Administer a single dose (e.g., 10-20 mg/kg) using a gavage needle.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule is:

    • Pre-dose (0 min)

    • Post-dose: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Sample Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This is the gold standard for its sensitivity and specificity.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description Typical Units Importance
Tmax Time to reach maximum plasma concentration (PO) h Rate of absorption
Cmax Maximum observed plasma concentration ng/mL or µM Peak exposure
AUC Area Under the Curve (total drug exposure over time) ng*h/mL Overall exposure
Elimination half-life h Duration of action/exposure
CL Clearance (volume of plasma cleared of drug per unit time) mL/min/kg Rate of elimination
Vd Volume of distribution L/kg Extent of tissue distribution

| F% | Absolute oral bioavailability | % | Fraction of oral dose reaching systemic circulation |

Visualization: Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase Formulation Compound Formulation Dosing_IV Dosing (IV) Formulation->Dosing_IV Dosing_PO Dosing (PO) Formulation->Dosing_PO Animal_Acclimation Animal Acclimation (7 days) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Bioanalysis Plasma_Separation->LCMS PK_Analysis PK Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Section 1.2: Dose Range Finding & Maximum Tolerated Dose (MTD)

Expertise & Experience: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or animal morbidity. Establishing the MTD is a crucial step for safety assessment and for selecting dose levels for efficacy studies. It provides the upper boundary of the therapeutic window. The study involves dose escalation and careful clinical observation.

Protocol 2: Acute Toxicity and MTD Determination in Mice

  • Animal Model: BALB/c mice (8-10 weeks old), n=3-5 per group (male and female).

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data (e.g., 100x the IC50, converted to an in vivo dose) or start with a low dose (e.g., 10 mg/kg). Subsequent dose levels can be escalated using a modified Fibonacci scheme (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer the compound daily for 5-14 days via the intended clinical route (e.g., PO or IP).

  • Clinical Monitoring (Daily):

    • Body Weight: A loss of >15-20% is a common humane endpoint.

    • Clinical Signs of Toxicity: Record observations such as lethargy, ruffled fur, ataxia, labored breathing, or changes in posture. Use a scoring system for consistency.

    • Food and Water Intake: Note any significant changes.

  • Endpoint and Analysis: The MTD is defined as the highest dose that does not result in animal death, body weight loss exceeding 20%, or severe clinical signs of distress. At the end of the study, collect blood for clinical chemistry and hematology, and major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify target organs of toxicity.

Data Presentation: Example MTD Study Summary

Dose (mg/kg/day) Survival Mean Body Weight Change (%) Key Clinical Signs Histopathology Findings
Vehicle 5/5 +5.2 None No abnormalities
50 5/5 +1.5 None No abnormalities
100 5/5 -8.0 Mild lethargy on Day 3-5 Minimal centrilobular hepatocyte vacuolation
200 3/5 -18.5 (survivors) Severe lethargy, ataxia Moderate to severe hepatocellular necrosis

| MTD Estimate | ~100 mg/kg | | | |

Part II: Critical Safety Assessment - In Vivo Genotoxicity

Trustworthiness: Given that the parent structure contains a methanesulfonate group, a known alkylating moiety, in vivo genotoxicity testing is not optional; it is a mandatory safety evaluation.[8] Alkylating agents can directly damage DNA, leading to mutations that can cause cancer or heritable defects.[9][12] Standard regulatory guidelines mandate a battery of tests, with the in vivo micronucleus assay and comet assay being cornerstones for detecting chromosomal damage and DNA strand breaks, respectively.[13][14]

Protocol 3: In Vivo Rodent Micronucleus Assay

Expertise & Experience: This assay detects damage to chromosomes or the mitotic apparatus. When a chromosome fragment (clastogenesis) or a whole chromosome is lost during cell division, it may not be incorporated into a daughter nucleus. Instead, it forms a small, secondary nucleus called a micronucleus. The assay measures the frequency of these micronuclei in newly formed red blood cells (polychromatic erythrocytes, PCEs).

  • Animal Model: C57BL/6 mice (7-9 weeks old), n=5 per sex per group.

  • Positive Control: A known genotoxic agent, such as Ethyl Methanesulfonate (EMS) at ~80 mg/kg, should be run in parallel to validate the assay.[13]

  • Dosing: Administer the test compound at three dose levels, typically based on the MTD (e.g., MTD, MTD/2, MTD/4). A single or double administration schedule (24h apart) can be used.

  • Sample Collection: Collect bone marrow 24 hours after the final dose. The femur is flushed with fetal bovine serum to create a cell suspension.

  • Slide Preparation: Prepare thin smears of the cell suspension on glass slides, allow them to air dry, and fix them in methanol.

  • Staining: Stain the slides with a dye that differentiates PCEs from mature normochromatic erythrocytes (NCEs), such as Acridine Orange or Giemsa.

  • Scoring: Using a microscope, score at least 2000 PCEs per animal and count the number of micronucleated PCEs (MN-PCEs). Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive (genotoxic) result.

Visualization: In Vivo Genotoxicity Assessment Workflow

G cluster_main In Vivo Genotoxicity Protocol (Micronucleus Assay) Animal_Groups Animal Grouping (n=5/sex/group) - Vehicle - Test Compound (3 doses) - Positive Control (EMS) Dosing Compound Administration (e.g., 2 doses, 24h apart) Animal_Groups->Dosing Sample_Collection Bone Marrow Harvest (24h post-final dose) Dosing->Sample_Collection Slide_Prep Smear Preparation & Fixation Sample_Collection->Slide_Prep Staining Acridine Orange / Giemsa Staining Slide_Prep->Staining Scoring Microscopic Analysis (Count MN-PCEs per 2000 PCEs) Staining->Scoring Analysis Statistical Analysis (Compare treated vs. vehicle) Scoring->Analysis G Start Novel Pyrrole Derivative PK_Study Acceptable PK Profile? (e.g., F% > 10%, T½ > 1h) Start->PK_Study MTD_Study Sufficient Safety Margin? (Therapeutic Window) PK_Study->MTD_Study Yes Stop_PK Stop Development (Poor Exposure) PK_Study->Stop_PK No GenoTox Genotoxicity Negative? MTD_Study->GenoTox Yes Stop_Tox Stop Development (Too Toxic) MTD_Study->Stop_Tox No Efficacy_Study Initiate Efficacy Study (e.g., Xenograft Model) GenoTox->Efficacy_Study Yes Stop_Geno Stop Development (Genotoxic) GenoTox->Stop_Geno No

Caption: A simplified decision tree for advancing a compound through preclinical in vivo studies.

References

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Konstantinova, L. S., et al. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules. Available at: [Link]

  • Vemula, P. K., & Kumar, P. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. Available at: [Link]

  • Rusu, G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals. Available at: [Link]

  • Sweeney, N., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl methanesulfonate. Wikipedia. Available at: [Link]

  • Gundert-Remy, U., et al. (2009). In vivo and in vitro characterization of ethyl methanesulfonate pharmacokinetics in animals and in human. Toxicology Letters. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

  • Gocke, E., & Wall, M. (2009). In vivo genotoxicity of EMS: statistical assessment of the dose response curves. Toxicology Letters. Available at: [Link]

  • Jagodziński, T. S., et al. (2003). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c]t[5]hiazine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Abdel-rahman, A. H., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. Available at: [Link]

  • Suzuki, T., et al. (2022). Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lopes, J. (2019). Pharmaceuticals based on the Pyrrole Nucleus. University of Borås. Available at: [Link]

  • Pant, K., et al. (2014). Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Shamshad, M., et al. (2023). Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits in Super Basmati rice (Oryza sativa L.). PeerJ. Available at: [Link]

  • Yeates, M. J. (2019). Predicting in-vivo results. Drug Discovery News. Available at: [Link]

  • PharmOptima. (n.d.). In vivo. PharmOptima. Available at: [Link]

  • Stoyanov, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. International Journal of Molecular Sciences. Available at: [Link]

  • Yi, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. Available at: [Link]

  • Taylor & Francis. (n.d.). Ethyl methanesulfonate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Yeke, M., & Beyaz, R. (2022). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. PeerJ. Available at: [Link]

  • Shah, D., et al. (2016). Mutagenic Action of Ethyl Methanesulphonate (EMS): A Review. Journal of Research & Development. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the "why" behind each step, providing a framework for logical troubleshooting and optimization.

Section 1: Synthesis Overview & Core Principles

The conversion of 2-(1H-pyrrol-1-yl)ethanol to its corresponding methanesulfonate (mesylate) is a crucial transformation in multi-step synthesis. It converts a poor leaving group (a hydroxyl group, -OH) into an excellent one (-OMs), facilitating subsequent nucleophilic substitution reactions.[1][2] The hydroxide ion (HO⁻) is a strong base, making it a poor leaving group; in contrast, the mesylate anion is a weak base, stabilized by resonance, and thus an excellent leaving group.[3][4]

The fundamental reaction is the O-sulfonylation of the primary alcohol using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM).

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Work-up & Purification Alcohol 2-(1H-pyrrol-1-yl)ethanol Combine Combine Alcohol, Base, Solvent Alcohol->Combine MsCl Methanesulfonyl Chloride (MsCl) AddMsCl Add MsCl (dropwise) MsCl->AddMsCl Base Triethylamine (TEA) Base->Combine Solvent Anhydrous DCM Solvent->Combine Cool Cool to 0 °C Combine->Cool Maintain Temp Cool->AddMsCl Maintain Temp Stir Stir at 0 °C to RT AddMsCl->Stir Monitor by TLC Quench Aqueous Quench (e.g., H₂O, NH₄Cl) Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Purify Purify (Chromatography) Dry->Purify Product 2-(1H-pyrrol-1-yl)ethyl methanesulfonate Purify->Product

Caption: General workflow for the mesylation of 2-(1H-pyrrol-1-yl)ethanol.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert the alcohol to a mesylate? A1: Alcohols are poor substrates for direct nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group. Converting the alcohol to a mesylate (-OMs) transforms the hydroxyl group into a sulfonate ester. The resulting mesylate anion is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group, making it a very weak base.[4][5]

Q2: Does the stereochemistry at the alcohol carbon change during mesylation? A2: No. A key advantage of this procedure is that the stereochemistry of the carbon atom bearing the hydroxyl group is retained. The reaction occurs at the oxygen atom of the alcohol, and the C-O bond remains intact throughout the mesylation process.[1][4] Any subsequent Sₙ2 reaction using the mesylate product will, however, proceed with inversion of stereochemistry.

Q3: What are the standard reagents and conditions for this reaction? A3: A typical procedure involves the following:

  • Substrate: 2-(1H-pyrrol-1-yl)ethanol.

  • Mesylating Agent: Methanesulfonyl chloride (MsCl) is most common.

  • Base: A non-nucleophilic amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid (HCl) byproduct.

  • Solvent: An anhydrous aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is required.

  • Temperature: The reaction is initiated at a low temperature, typically 0 °C, to control the initial exotherm and is often allowed to warm to room temperature as it proceeds.[5]

Section 3: Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis in a problem-solution format.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality (Moisture Present) Start->Cause1 Cause2 Incorrect Stoichiometry or Temperature Start->Cause2 Cause3 Pyrrole Ring Side Reaction Start->Cause3 Cause4 Product Degradation (Work-up/Purification) Start->Cause4 Sol1 Use Anhydrous Solvents/Reagents Work under Inert Atmosphere (N₂) Cause1->Sol1 Sol2 Verify Molar Equivalents Maintain 0 °C During MsCl Addition Cause2->Sol2 Sol3 Slow, Dropwise Addition of MsCl Ensure Sufficient Base is Present Cause3->Sol3 Sol4 Use Mild Quench (e.g., cold NH₄Cl) Avoid Strong Acids Prompt Purification Cause4->Sol4

Caption: Troubleshooting logic for improving reaction yield.

Problem 1: The reaction is sluggish, incomplete, or fails to start.
  • Possible Cause A: Reagent and Solvent Quality. Methanesulfonyl chloride is highly reactive towards water. Any moisture in the starting alcohol, solvent, or base will consume the MsCl, leading to incomplete conversion.[5]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure the triethylamine and the starting alcohol are dry. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[6]

  • Possible Cause B: Insufficient Base. Triethylamine is required to scavenge the HCl generated during the reaction. If the base is not present in a sufficient stoichiometric amount (at least 1.1 equivalents), the reaction mixture will become acidic. This can protonate the starting alcohol, deactivating it towards the electrophilic MsCl.

    • Solution: Use 1.1 to 1.5 molar equivalents of high-purity triethylamine. Ensure accurate measurement of all reagents.[7]

  • Possible Cause C: Steric Hindrance or Electronic Effects. While the starting material is a primary alcohol, highly hindered substrates can react more slowly.

    • Solution: For sluggish reactions, consider increasing the reaction time or allowing the mixture to warm to room temperature after the initial addition at 0 °C. Monitor progress carefully by Thin Layer Chromatography (TLC).[5]

Problem 2: My TLC shows multiple new spots, and the final product is impure.
  • Possible Cause A: Electrophilic Attack on the Pyrrole Ring. The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic attack.[8] If the reaction becomes acidic due to insufficient base, the highly electrophilic MsCl (or related species) can potentially react at the C2 or C5 positions of the pyrrole ring, leading to undesired byproducts.

    • Solution: The key is to maintain basic or neutral conditions. This is achieved by the slow, dropwise addition of MsCl to the solution of the alcohol and base. This ensures that the generated HCl is immediately neutralized and keeps the concentration of the reactive electrophile low.[6]

  • Possible Cause B: Formation of 2-(1H-pyrrol-1-yl)ethyl chloride. The triethylammonium chloride salt formed as a byproduct can be a source of chloride ions (Cl⁻). The chloride ion can act as a nucleophile, displacing the newly formed mesylate in an Sₙ2 reaction to yield the corresponding alkyl chloride.

    • Solution: Keep the reaction temperature low (0 °C) to disfavor this competing substitution reaction. During work-up, wash the organic layer thoroughly with water or brine to remove the water-soluble ammonium salt.[5]

  • Possible Cause C: Polymerization. Pyrroles are known to be unstable and can polymerize under strongly acidic conditions.[8]

    • Solution: As with Cause A, ensuring a sufficient amount of base is present to neutralize all generated HCl is critical to preventing polymerization.

Problem 3: I'm losing a significant amount of product during work-up and purification.
  • Possible Cause A: Product Instability/Hydrolysis. The product is a reactive intermediate. Exposure to water (especially under non-neutral pH) for extended periods during the work-up can lead to hydrolysis back to the starting alcohol.

    • Solution: Perform the aqueous work-up promptly and efficiently. Use cold solutions (e.g., cold water, saturated NaHCO₃, or saturated NH₄Cl) for quenching. Do not let the reaction sit in the separatory funnel for an extended time. Proceed immediately to drying and solvent removal.[6]

  • Possible Cause B: Difficulty in Purification. The product and starting material may have similar polarities, making separation by column chromatography challenging.

    • Solution: Use a well-chosen solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes). If the product shows signs of degradation on silica gel (which can be slightly acidic), consider neutralizing the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Section 4: Optimized Experimental Protocol

This protocol is a validated starting point. Researchers should always monitor their reactions by TLC to determine the actual point of completion.

Materials:

  • 2-(1H-pyrrol-1-yl)ethanol (1.0 eq.)[9]

  • Methanesulfonyl Chloride (MsCl) (1.2 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(1H-pyrrol-1-yl)ethanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the cold, stirred solution over 15-20 minutes via a syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC (stain with potassium permanganate). If the reaction is not complete, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., 20-50% ethyl acetate in hexanes).

Section 5: Data Summary

Table 1: Stoichiometry and Conditions

Reagent/ParameterMolar EquivalentsRole in ReactionKey Consideration
2-(1H-pyrrol-1-yl)ethanol1.0SubstrateMust be anhydrous.
Methanesulfonyl Chloride1.1 - 1.3ElectrophileHighly reactive with water; add dropwise.
Triethylamine1.2 - 1.5BaseScavenges HCl byproduct; must be anhydrous.
Solvent-MediumAnhydrous, aprotic (e.g., DCM, THF).
Temperature-Control0 °C for addition to minimize side reactions.

References

  • Bunrit, A., Sawadjoon, S., Tšupova, S., Sjöberg, P. J. R., & Samec, J. S. M. (2016). A General and Selective Method for the Synthesis of 2-Substituted and 2,5-Disubstituted Pyrroles. The Journal of Organic Chemistry, 81(4), 1450–1460. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Khan, I., Ibrar, A., Ahmed, N., & Choudhary, M. I. (2010). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1125. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 17, 2026, from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield? Retrieved February 17, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 17, 2026, from [Link]

  • Wikipedia contributors. (2024, February 13). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for navigating the purification challenges of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This molecule, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the purification challenges of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This molecule, a key intermediate in pharmaceutical synthesis, presents a unique set of purification hurdles owing to the inherent reactivity of both the pyrrole ring and the methanesulfonate (mesylate) ester group. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow. We will address common issues in a direct question-and-answer format, offering field-proven insights and robust protocols.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate.

Q1: I'm seeing significant product decomposition and streaking on my silica gel column. What's happening and how can I fix it?

Probable Causes:

  • Acid-Sensitivity of the Pyrrole Ring: Standard silica gel is inherently acidic (pH ≈ 4-5). The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization or degradation, leading to the formation of colored, polar impurities that streak on the column.[1][2]

  • Hydrolysis of the Mesylate: Although more stable than in basic conditions, the mesylate ester can undergo slow hydrolysis back to the starting alcohol, 2-(1H-pyrrol-1-yl)ethanol, on a "wet" or acidic silica column.[3][4]

Recommended Solutions:

  • Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, significantly reducing on-column degradation.

  • Minimize Residence Time: Use flash chromatography rather than gravity chromatography. The increased flow rate reduces the contact time between your compound and the stationary phase, minimizing the window for potential degradation.[2]

  • Consider an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase. Neutral alumina is a common alternative for acid-sensitive compounds. Perform a TLC analysis on alumina plates first to ensure your compound is stable and that separation is feasible.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite® and loading it as a dry powder can sometimes lead to sharper bands and better resolution, again minimizing interaction time.

Q2: My purified product contains a persistent, less-polar impurity that I can't separate. What could it be?

Probable Cause:

  • Formation of an Alkyl Chloride Side-Product: During the mesylation reaction, where 2-(1H-pyrrol-1-yl)ethanol is treated with methanesulfonyl chloride (MsCl) and a base, a common side reaction is the formation of the corresponding alkyl chloride, 1-(2-chloroethyl)-1H-pyrrole.[5] This occurs via nucleophilic attack of the chloride ion (from the base hydrochloride salt or MsCl itself) on the alcohol or the activated intermediate. This impurity is often less polar than the desired mesylate and can be difficult to separate.

Recommended Solutions:

  • Use Methanesulfonic Anhydride: To eliminate the chloride source, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride for the esterification step. This reagent does not produce chloride ions as a byproduct.[5]

  • Chromatographic Optimization: Achieving separation may require careful optimization of the solvent system. A low-polarity system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, may be required. Run analytical TLCs with multiple solvent systems to find one that maximizes the ΔRf between your product and the impurity.

  • Reaction Temperature Control: The formation of the alkyl chloride is often favored at higher temperatures. Ensure the mesylation reaction is carried out at low temperatures (e.g., 0 °C to -10 °C) to minimize this side reaction.

Q3: My final product is an oil that refuses to crystallize. How can I obtain a solid?

Probable Causes:

  • Residual Solvents: Small amounts of residual solvents from chromatography (e.g., ethyl acetate, dichloromethane) can act as an "impurity" and inhibit crystallization.

  • Presence of Minor Impurities: Even small percentages of the starting alcohol or other side-products can disrupt the crystal lattice formation.

  • Inherent Properties: The compound may simply be a low-melting solid or a glassy amorphous material at room temperature.

Recommended Solutions:

  • High-Vacuum Drying: Ensure all solvents are rigorously removed by drying the oil under high vacuum for an extended period, possibly with gentle warming (if the compound is thermally stable).

  • Recrystallization Screening: Perform a small-scale screening of various solvent systems.[6] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Solvent System Suggestions for Screening
Diethyl ether / Hexanes
Ethyl acetate / Hexanes
Dichloromethane / Pentane
Toluene
Isopropanol
  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes or pentane) to your oil and vigorously scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.

  • Seed Crystals: If you have ever successfully made a solid batch, using a tiny seed crystal can initiate crystallization in a supersaturated solution.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the primary impurities I should be looking for after synthesis?

    • A: The most common impurities are unreacted 2-(1H-pyrrol-1-yl)ethanol (more polar), the 1-(2-chloroethyl)-1H-pyrrole side-product (less polar), and hydrolysis/degradation products. You may also have residual base (e.g., triethylamine) and its hydrochloride salt, which should be removed during the aqueous workup.[5]

  • Q: How should I properly perform the aqueous workup to minimize product loss?

    • A: The workup is a critical step. Use cold, dilute solutions to minimize hydrolysis. A typical sequence is:

      • Wash with cold, dilute HCl or NH₄Cl to remove the amine base.

      • Wash with cold, saturated NaHCO₃ to neutralize any remaining acid.

      • Wash with brine (saturated NaCl) to remove bulk water.

      • Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Work quickly and avoid letting the solution sit in the separatory funnel for extended periods.[7]

  • Q: How should I store the crude and purified 2-(1H-pyrrol-1-yl)ethyl methanesulfonate?

    • A: Both the crude and purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (≤ 4 °C). The pyrrole moiety is sensitive to air and light, which can cause it to darken over time due to oxidative decomposition.[1] The mesylate is moisture-sensitive, so a dry environment is crucial.[8]

  • Q: Can I use TLC to monitor the purification? What staining method is best?

    • A: Yes, TLC is essential. The starting alcohol is more polar (lower Rf) than the product mesylate. For visualization, standard UV light may work if the pyrrole ring is sufficiently chromophoric. However, chemical stains are more reliable. A potassium permanganate (KMnO₄) stain is excellent as it will react with the alcohol starting material (giving a yellow spot on a purple background) but will be much less reactive with the mesylate product. A vanillin stain can also be effective for visualizing pyrrole-containing compounds.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Optimized Flash Column Chromatography (Neutralized)
  • Prepare the Slurry: Slurry silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Pack the Column: Pack the column with the slurry.

  • Neutralization: Flush the packed column with 2-3 column volumes of the initial eluent containing 1% triethylamine.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column using a shallow gradient of your chosen solvent system (e.g., Hexanes/Ethyl Acetate).

  • Collect and Analyze: Collect fractions and analyze by TLC, combining the pure fractions.

  • Solvent Removal: Remove the eluent under reduced pressure. To remove the last traces of triethylamine, co-evaporation with a solvent like toluene may be effective.

purification_workflow crude Crude Reaction Mixture (Product, SM, Side-Products, Base) workup Aqueous Workup (Cold, Dilute Washes) crude->workup organic Dried Organic Layer workup->organic choice Purity Check (TLC/NMR) organic->choice chromatography Neutralized Flash Chromatography choice->chromatography Impurities Present recrystallization Recrystallization Screening choice->recrystallization High Purity, Oily pure_product Pure Product (Store Cold & Inert) chromatography->pure_product recrystallization->pure_product impurities cluster_reactants Reactants & Reagents cluster_products Reaction Products alcohol 2-(1H-pyrrol-1-yl)ethanol Starting Material product Target Product 2-(1H-pyrrol-1-yl)ethyl methanesulfonate alcohol->product Desired Reaction hydrolysis 2-(1H-pyrrol-1-yl)ethanol Hydrolysis Product (More Polar) alcohol->hydrolysis Unreacted SM mscl Methanesulfonyl Chloride Reagent mscl->product chloride 1-(2-chloroethyl)-1H-pyrrole Side-Product (Less Polar) mscl->chloride Side Reaction base Triethylamine Base base->product base->chloride Side Reaction product->hydrolysis Degradation (e.g., during workup)

Caption: Relationship between reactants and common impurities.

References

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry (RSC Publishing). [Link]

  • STUDY OF HETEROCYCLIC COMPOUND - PYRROLE. International Journal of Research in Science And Technology. [Link]

  • Methanesulfonyl chloride - Wikipedia. Wikipedia. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Alcohol to Mesylate. Common Organic Chemistry. [Link]

  • Methanesulfonyl Chloride MSC. SIPCAM OXON. [Link]

  • Preparation of methanesulfonic acid active ester.
  • A Facile Synthesis of Methanesulfonate Esters. Journal of Organic Chemistry. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Alkylation Reactions with 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate

Welcome to the technical support center for optimizing alkylation reactions using 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-(1H-pyrrol-1-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Core Principles: Understanding the Reaction

The alkylating agent, 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, is a potent electrophile. The methanesulfonate ("mesylate") group is an excellent leaving group, far superior to halides like chloride or bromide in many cases, making the adjacent ethyl group highly susceptible to nucleophilic attack.[1][2] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding this mechanism is fundamental to troubleshooting and optimization.

Caption: General SN2 mechanism for alkylation. (Max Width: 760px)

This backside attack mechanism means that reaction success is highly dependent on the nucleophile's strength, steric hindrance, and the surrounding reaction environment (solvent, base, temperature).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion of my starting material. What are the primary factors to investigate?

Low conversion is one of the most common issues and typically points to insufficient reaction activation. Here is a logical workflow to diagnose the problem.

Low_Conversion_Troubleshooting Start Low / No Conversion CheckBase Is the base strong enough? (pKa of conjugate acid > pKa of Nu-H) Start->CheckBase CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes IncreaseBase Use a stronger base (e.g., K₂CO₃ → NaH) CheckBase->IncreaseBase No CheckSolvent Are reactants soluble? Is the solvent polar aprotic? CheckTemp->CheckSolvent Yes IncreaseTemp Increase temperature incrementally (e.g., RT → 60°C → 100°C) CheckTemp->IncreaseTemp No CheckCatalyst Consider adding a catalyst (e.g., NaI or KI). CheckSolvent->CheckCatalyst Yes ChangeSolvent Switch to a higher-boiling polar aprotic solvent (e.g., THF → DMF) CheckSolvent->ChangeSolvent No Success Problem Resolved CheckCatalyst->Success IncreaseBase->CheckTemp IncreaseTemp->CheckSolvent ChangeSolvent->CheckCatalyst

Caption: Troubleshooting workflow for low reaction conversion. (Max Width: 760px)

Detailed Breakdown:

  • Base Strength: The base's primary role is to deprotonate your nucleophile (e.g., an amine, R₂NH) to generate the more potent anionic form (R₂N⁻). If the base is not strong enough, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[3] For example, a weak base like sodium bicarbonate (NaHCO₃) is often insufficient for deprotonating amines or heterocycles.[3]

  • Temperature: SN2 reactions have an activation energy barrier that must be overcome. While some highly reactive nucleophiles may react at room temperature, many systems require heating to provide sufficient thermal energy.[4] A common starting point is 60-80°C, with some less reactive substrates requiring temperatures of 120°C or higher in solvents like DMF or DMSO.[3][5]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally the best choice.[3][4] They can stabilize the counter-ion of the base (like K⁺ or Na⁺) but do not form a strong solvation shell around the anionic nucleophile, leaving it "naked" and highly reactive.[3] Using a non-polar solvent like toluene or a protic solvent like ethanol can dramatically slow the reaction rate.

  • In-Situ Halide Catalysis (Finkelstein Reaction): If the above adjustments fail, the mesylate can be converted in situ to a more reactive iodide by adding a catalytic amount (10-15 mol%) or a stoichiometric equivalent of sodium iodide (NaI) or potassium iodide (KI).[2][4] Iodide is an even better leaving group than mesylate, which can significantly accelerate the reaction.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products is typically due to over-alkylation or a competing elimination reaction.

  • N,N-Dialkylation: This is a classic problem when alkylating primary amines (R-NH₂). The mono-alkylated secondary amine product (R-NH-R') is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[6] This "runaway reaction" leads to the formation of a tertiary amine.

    • Solution: To favor mono-alkylation, use a significant excess of the starting amine relative to the alkylating agent (e.g., 2 to 5 equivalents of the amine).[3] This increases the statistical probability that the mesylate will encounter a molecule of the starting amine before it encounters the more reactive product.

  • Elimination (E2 Reaction): The mesylate can undergo elimination to form 1-(2-vinyl-1H-pyrrol-1-yl)ethane if the reaction conditions are too harsh. This is favored by:

    • Sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are strong but bulky, making them more likely to act as a base (abstracting a proton from the ethyl group) than to facilitate substitution.[7]

    • High temperatures: Excessive heat can favor the higher-entropy elimination pathway.

    • Solution: Use a non-nucleophilic, less-hindered base like sodium hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃). If elimination persists, try running the reaction at a lower temperature for a longer period.

Q3: How do I select the right base and solvent to start with?

Choosing the correct base and solvent combination is critical for success and is dictated by the pKa of your nucleophile.

Table 1: Comparison of Common Bases for Alkylation

Base pKa of Conjugate Acid Typical Nucleophiles Pros Cons
Potassium Carbonate (K₂CO₃) ~10.3 Phenols, Thiols, secondary Amines, some Heterocyles[8] Inexpensive, mild, easy to remove May not be strong enough for less acidic N-H bonds[3]
Cesium Carbonate (Cs₂CO₃) ~10.3 Similar to K₂CO₃ Higher solubility in organic solvents can improve rates More expensive
Sodium Hydride (NaH) ~36 Alcohols, Amides, weakly acidic N-H (e.g., indoles, pyrroles)[3][9] Very strong, non-nucleophilic, pushes equilibrium Highly reactive with water/protic solvents, requires anhydrous conditions
Potassium tert-butoxide (tBuOK) ~19 Alcohols, hindered systems Very strong, soluble Can promote E2 elimination, sterically hindered[3]

| DIPEA / Triethylamine | ~10.8 | Used as an acid scavenger | Soluble, mild | Can be nucleophilic, potentially leading to side products |

Table 2: Recommended Solvents for Alkylation

Solvent Boiling Point (°C) Polarity Key Characteristics
Acetonitrile (MeCN) 82 Polar Aprotic Good general-purpose solvent, easy to remove under vacuum.[8]
Tetrahydrofuran (THF) 66 Polar Aprotic Lower boiling point, good for reactions near room temp.[4]
N,N-Dimethylformamide (DMF) 153 Polar Aprotic Excellent for dissolving salts, good for high-temp reactions.[3][4]

| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Very high boiling point, highly polar, can accelerate SN2 rates.[3][9] |

Recommendation: For a typical secondary amine or N-heterocycle, a good starting point is K₂CO₃ in DMF at 80°C .[3][4] For a less acidic nucleophile like an amide, NaH in anhydrous THF or DMF at room temperature to 60°C is a robust choice.[9]

Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

Experimental_Workflow Start Start Setup 1. Charge flask with nucleophile and base under N₂ atmosphere. Start->Setup AddSolvent 2. Add anhydrous solvent (e.g., DMF). Setup->AddSolvent AddReagent 3. Add mesylate solution dropwise at RT. AddSolvent->AddReagent Heat 4. Heat to target temperature (e.g., 80°C). AddReagent->Heat Monitor 5. Monitor reaction by TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup 6. Quench with water, extract with organic solvent (e.g., Ethyl Acetate). Monitor->Workup Reaction Complete Purify 7. Dry, concentrate, and purify via column chromatography. Workup->Purify End End Purify->End

Caption: General experimental workflow for N-alkylation. (Max Width: 760px)

Materials:

  • Nucleophile (e.g., secondary amine, 1.0 eq)

  • 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the nucleophile (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Stir the suspension at room temperature for 15-30 minutes.

  • In a separate vial, dissolve 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress periodically by TLC or LC-MS.[10]

  • Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).[3]

  • Combine the organic extracts, wash with water and then brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.[11]

References

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Cloke, J. B., & Ayers, G. W. (1956). U.S. Patent No. 2,750,417. U.S. Patent and Trademark Office.
  • Bookser, B. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28226-28237. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Alkylation with Functionalised Alkanes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

Current Status: Active Ticket ID: PYR-MS-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Stability Paradox You are likely encountering a common but frustrating phe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: PYR-MS-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Stability Paradox

You are likely encountering a common but frustrating phenomenon: your sample of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is turning into a black, insoluble tar, or your NMR signals are broadening into the baseline.

This compound sits at a dangerous intersection of organic chemistry: it contains a nucleophilic, acid-sensitive moiety (the pyrrole ring) and a thermally unstable, acid-generating leaving group (the mesylate).

This guide breaks down the "Self-Destruct Mechanism" of this molecule and provides a validated protocol to arrest it.

Module 1: The Decomposition Mechanism

The "Acid-Autocatalysis" Loop

The primary cause of decomposition is not simple thermal degradation; it is acid-catalyzed polymerization .

  • Trigger: Trace moisture hydrolyzes the mesylate ester.

  • Acid Generation: This hydrolysis releases Methanesulfonic Acid (MsOH) .

  • Propagation: Pyrroles are extremely sensitive to strong acids. The generated MsOH protonates the pyrrole ring (usually at the C2 or C3 position), creating an electrophile that is attacked by another pyrrole molecule.

  • Runaway Effect: This forms a dimer and regenerates the proton, establishing an autocatalytic cycle that rapidly converts your monomer into "Pyrrole Red" (polypyrrole) oligomers.

Visualizing the Failure Mode

DecompositionLoop Compound 2-(1H-pyrrol-1-yl)ethyl methanesulfonate Hydrolysis Hydrolysis Event Compound->Hydrolysis Slow Polymer Polypyrrole (Black Tar) Compound->Polymer Acid-Catalyzed Polymerization Moisture Trace Moisture (Trigger) Moisture->Hydrolysis MsOH Methanesulfonic Acid (MsOH) Generated Hydrolysis->MsOH Releases Acid MsOH->Compound Protonates Pyrrole Ring MsOH->Polymer Catalyst Regenerated

Figure 1: The Autocatalytic Decomposition Loop. Note that the acid generated by the leaving group degradation destroys the remaining starting material.

Module 2: Solvent Compatibility & Storage

Solvent Selection Guide

Standard laboratory solvents often accelerate decomposition. Use this table to select the correct media for reaction and analysis.

Solvent SystemStatusTechnical Rationale
Chloroform (

)
CRITICAL RISK

is naturally acidic (forming HCl upon storage). This will initiate polymerization. If unavoidable, filter through basic alumina first.
Methanol / Ethanol AVOID Nucleophilic solvents will displace the mesylate (solvolysis), forming the ether byproduct.
DMSO (

)
CAUTION While non-acidic, DMSO is nucleophilic and can cause Swern-type decomposition or increase hydrolysis rates due to polarity.
Dichloromethane (

)
RECOMMENDED Best for synthesis. Must be anhydrous and stored over basic drying agents (

).
Benzene (

)
RECOMMENDED Best for NMR. Non-acidic and suppresses ionization of the mesylate.
Storage Protocol
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Stabilizer: Add a trace amount of anhydrous

    
      or activated 3Å molecular sieves  to the vial to scavenge any acid formed in situ.
    

Module 3: Validated Purification Protocol

The Problem: Standard silica gel is slightly acidic (pH 4-5). Loading a pyrrole-mesylate onto a silica column is the most common point of failure.

The Solution: You must "passivate" the stationary phase.

Step-by-Step Workflow
  • Workup:

    • Quench reaction with saturated

      
        (cold).
      
    • Extract rapidly with DCM.

    • Crucial: Do not use brine if it is acidic; ensure the aqueous layer pH > 7.

    • Dry over

      
       (avoid 
      
      
      
      if it is slightly acidic/Lewis acidic) and concentrate at < 30°C .
  • Column Preparation (The "Buffered" Method):

    • Option A (Best): Use Neutral or Basic Alumina instead of silica.

    • Option B (Silica): Slurry pack silica gel using Hexanes/EtOAc containing 1% Triethylamine (TEA) . Flush the column with 2-3 column volumes of this buffer before loading your sample.

  • Elution:

    • Load the crude as a liquid (DCM) or adsorbed onto basic alumina.

    • Elute quickly. Do not let the compound sit on the column.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH of Aqueous Workup Start->CheckpH IsAcidic Is pH < 7? CheckpH->IsAcidic Neutralize Wash with sat. NaHCO3 IsAcidic->Neutralize Yes StationaryPhase Select Stationary Phase IsAcidic->StationaryPhase No Neutralize->StationaryPhase Silica Standard Silica Gel StationaryPhase->Silica High Risk Alumina Basic Alumina (Recommended) StationaryPhase->Alumina Safe BufferedSilica Silica + 1% Et3N StationaryPhase->BufferedSilica Safe Decomp Result: Polymerization/Loss Silica->Decomp Success Result: Clean Product Alumina->Success BufferedSilica->Success

Figure 2: Logic flow for purification. Note that standard silica is a "dead end" for this chemistry.

Module 4: Frequently Asked Questions (FAQs)

Q: My NMR shows the ethyl chain signals, but the pyrrole aromatic protons are gone/broad. What happened? A: You have polymerized the pyrrole ring.[1][2][3] The "pyrrole red" polymer is paramagnetic or sufficiently high molecular weight to broaden signals into the baseline. The ethyl mesylate chain often remains intact initially, leading to confusing spectra.

Q: Can I distill this compound? A: Do not attempt distillation. Alkyl mesylates are thermally unstable and can decompose violently at high temperatures. Pyrroles will polymerize upon heating. Use column chromatography (as described above) or recrystallization at low temperature if applicable.

Q: Why did my NMR tube turn pink/red overnight? A: This is the tell-tale sign of pyrrole oxidation and oligomerization. Your solvent was likely acidic (


) or contained moisture. Repeat the NMR in 

or

filtered through basic alumina.

References

  • BenchChem Technical Support. Purification of Substituted 1H-Pyrrol-2(3H)-ones and Pyrrole Derivatives. (Discusses silica acidity and TEA buffering).

  • Royal Society of Chemistry (RSC). Acid-catalysed polymerisation of pyrrole. Journal of Materials Chemistry. (Mechanistic insight into acid sensitivity).

  • Novatia, LLC. Sulfonate Ester Formation and Solvolysis Reaction Rates. (Data on mesylate hydrolysis kinetics).

  • National Institutes of Health (NIH). Synthesis of Pyrroles and Stability. (General synthesis and stability data for pyrrole-ethyl derivatives).

Sources

Troubleshooting

Pyrrole Handling &amp; Synthesis Stability Support Center

The "Black Tar" Phenomenon: Root Cause Analysis Before implementing prevention strategies, you must understand why your reaction failed. Pyrrole is an electron-rich heterocycle that degrades via two distinct mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

The "Black Tar" Phenomenon: Root Cause Analysis

Before implementing prevention strategies, you must understand why your reaction failed. Pyrrole is an electron-rich heterocycle that degrades via two distinct mechanistic pathways. Identifying which one is occurring in your flask is the first step to a solution.

The Degradation Pathways

Pyrrole does not just "go bad"; it reacts to specific environmental triggers.

  • Pathway A: Acid-Catalyzed Oligomerization (The "Red" Death)

    • Trigger: Protic acids, Lewis acids, or acidic impurities in the starting material.[1]

    • Mechanism: Protonation occurs at the C2 (

      
      ) or C3 (
      
      
      
      ) position, creating a highly reactive electrophilic cation. This cation attacks a neutral pyrrole molecule, forming a dimer. The process repeats, leading to non-conductive, insulating oligomers (often brick-red or brown tars).
  • Pathway B: Oxidative Polymerization (The "Black" Death)

    • Trigger: Oxygen (air), Light (UV), or Oxidants (e.g.,

      
      ).
      
    • Mechanism: Formation of a radical cation (

      
      ). These radicals couple to form polypyrrole chains (conductive black solids).
      

PyrroleDegradation Pyrrole Monomeric Pyrrole (Colorless Liquid) Inter_Cation Electrophilic Cation (Protonated) Pyrrole->Inter_Cation + H+ Inter_Radical Radical Cation (Oxidized) Pyrrole->Inter_Radical - e- Trigger_Acid Trigger: Acid (H+) (Impurities/Catalyst) Trigger_Acid->Inter_Cation Trigger_Ox Trigger: O2 / Light (Storage Failure) Trigger_Ox->Inter_Radical Result_Tar Insulating Oligomers ('Pyrrole Red' / Tars) Inter_Cation->Result_Tar Chain Growth Result_Poly Conductive Polymer (Black Solid) Inter_Radical->Result_Poly Radical Coupling

Figure 1: The dual pathways of pyrrole degradation. Acid triggers oligomerization (red tars), while oxidation triggers polymerization (black solids).

Pre-Synthesis: The Purification Protocol (Mandatory)

CRITICAL WARNING: Commercial pyrrole is stabilized with inhibitors (often bases) that interfere with sensitive catalysis. Conversely, "pure" pyrrole that has sat on a shelf is likely already autocatalytic due to acid formation.

The "Armarego & Chai" Standard Protocol Use this protocol if your pyrrole is yellow, brown, or has been opened for >1 week.

StepActionScientific Rationale
1 Drying Dissolve pyrrole in ether or DCM, wash with dilute NaOH, dry over

, and evaporate solvent. Alternatively for bulk: Stir over KOH pellets for 24h.
2 Stabilization Add solid KOH pellets (approx 1-2% w/w) to the distillation flask.
3 Distillation Distill under reduced pressure (e.g., ~60°C at 20 mmHg). Discard the first 10% (forerun).
4 Collection Collect the colorless fraction directly into a flask containing fresh KOH pellets, flushed with Argon/Nitrogen.

Storage & Shelf-Life Support

User Question: "I distilled my pyrrole yesterday, and it's already turning pink. Why?"

Answer: You likely stored it in the light or without a base stabilizer. Pyrrole is photosensitive and autocatalytic. As it oxidizes, it produces trace acids, which catalyze further decomposition.

The "Cold & Basic" Storage Rule:

  • Vessel: Amber glass vial (UV protection).

  • Headspace: Flush with Nitrogen or Argon before sealing.

  • Additive: Add 2-3 pellets of NaOH or KOH directly into the liquid.

  • Temperature:

    • Short term (<1 month): 4°C (Refrigerator).

    • Long term (>1 month): -20°C or -80°C (Freezer).

Note: Frozen pyrrole (m.p. -23°C) is stable for years. Thaw completely and vortex before use to ensure homogeneity.

Synthesis Optimization: Preventing Polymerization During Reaction

Scenario A: Porphyrin Synthesis (Lindsey Method)

Issue: Reaction turns to black sludge instead of purple solution.

The Solution: Concentration Control In acid-catalyzed condensation with aldehydes, the competition is between Cyclization (forming the ring) and Polymerization (forming a chain).

  • High Concentration (>0.1 M): Favors intermolecular collisions

    
     Linear Polymer chains.
    
  • High Dilution (

    
     M):  Favors intramolecular reactions 
    
    
    
    Cyclization (Porphyrinogen).

Protocol Adjustment:

  • Use DCM or Chloroform (dry, acid-free).

  • Maintain pyrrole and aldehyde concentration at 10-20 mM .

  • Use a Lewis Acid catalyst (

    
     or TFA) strictly controlled.
    
  • Quench: Oxidize with DDQ or p-chloranil immediately after the equilibrium time (usually 1 hour) to lock the porphyrin structure.

Scenario B: Paal-Knorr Synthesis

Issue: Low yield, tar formation when heating with diketones.

The Solution: pH & Temperature Management Traditional Paal-Knorr uses acetic acid/reflux, which destroys sensitive pyrroles.

Protocol Adjustment:

  • Avoid Strong Acids: If your pyrrole is electron-rich, strong acids will polymerize it instantly.

  • Alternative Catalysts: Use Silica Sulfuric Acid or Iodine (

    
    )  (1-5 mol%) at room temperature.
    
  • Solvent-Free: Mechanical activation (grinding) or solvent-free stirring often reduces polymerization side-reactions compared to refluxing in solution.

Troubleshooting Decision Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Start Problem: Reaction Failed / Low Yield Check_Color Is the crude mixture Black/Tar-like? Start->Check_Color Yes_Black Polymerization Occurred Check_Color->Yes_Black Yes No_Color Check Reactivity/Kinetics Check_Color->No_Color No Check_Reagent Was Pyrrole Colorless Before Addition? Yes_Black->Check_Reagent Reagent_Bad Source Impurity: Redistill Pyrrole Check_Reagent->Reagent_Bad No (Yellow/Brown) Reagent_Good Reaction Condition Issue Check_Reagent->Reagent_Good Yes Check_Conc Is Concentration >0.1M? Reagent_Good->Check_Conc Conc_High Dilution Error: Reduce to 10mM Check_Conc->Conc_High Yes Conc_Low Acidity Error: Buffer System or Lower Acid Strength Check_Conc->Conc_Low No

Figure 2: Diagnostic workflow for identifying the cause of pyrrole polymerization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for distillation and stabilization over KOH).

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry, 52(5), 827-836. (Establishes high-dilution principles to prevent linear polymerization).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Pyrrole. (Data on storage temperature and incompatibility with oxidizing agents).

  • Banik, B. K., et al. (2003). "Iodine-catalyzed mild and efficient tetrahydropyranylation of alcohols." Tetrahedron Letters (Contextual reference for Iodine as a mild catalyst in pyrrole-related synthesis to avoid harsh acids).

  • IUPAC. (2024). Compendium of Chemical Terminology (Gold Book). "Polypyrrole formation mechanisms." Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate vs. Alternative Alkylating Agents

This technical guide details the properties, reactivity, and handling of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS 85801-32-7), contrasting it with standard alkylating agents like ethyl methanesulfonate (EMS) and alk...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, reactivity, and handling of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (CAS 85801-32-7), contrasting it with standard alkylating agents like ethyl methanesulfonate (EMS) and alkyl halides.

Executive Summary

2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Structure: Pyrrole-


-CH

CH

-OMs) serves as a specialized electrophile used to introduce the

-ethylpyrrole motif into nucleophilic substrates. Unlike simple alkylating agents (e.g., Methyl Iodide, EMS) used primarily for methylation/ethylation, this compound acts as a functional building block .

It combines the high reactivity of the methanesulfonate (mesylate) leaving group with the electronic properties of the pyrrole ring. This guide compares its performance against alkyl halides and tosylates, focusing on leaving group lability, hydrolytic stability, and safety profiles.

Mechanistic & Comparative Analysis

Reactivity Profile: The Mesylate Advantage

The methanesulfonate group (-OSO


CH

) is a "super-leaving group" due to resonance stabilization of the sulfonate anion. In the context of the 2-(pyrrol-1-yl)ethyl moiety, the reaction proceeds predominantly via an S

2 mechanism
.

Comparison of Leaving Group Lability (Approximate Relative Rates):

Leaving Group Structure Relative Rate (Solvolysis) Steric Bulk Stability

| Triflate (-OTf) | -OSO


CF

| ~10

| Low | Low (V. Hygroscopic) | | Mesylate (-OMs) | -OSO

CH

| ~10

| Low | Moderate | | Tosylate (-OTs) | -OSO

C

H

CH

| ~10

| High | High (Crystalline) | | Iodide (-I) | -I | ~10

| Moderate | Low (Light Sensitive) | | Bromide (-Br) | -Br | 1 (Reference) | Low | High | | Chloride (-Cl) | -Cl | ~10

| Low | Very High |
  • Vs. Alkyl Halides: The mesylate is significantly more reactive than the corresponding bromide or chloride (e.g., N-(2-bromoethyl)pyrrole). This allows alkylations to proceed at lower temperatures, preserving the acid-sensitive pyrrole ring.

  • Vs. Tosylates: While tosylates are often crystalline and easier to handle, the mesylate group is less sterically hindered, facilitating attack by bulky nucleophiles.

Hydrolytic Instability

A critical operational difference is stability. Alkyl mesylates are prone to hydrolysis, generating methanesulfonic acid (MsOH).

  • Risk: MsOH is a strong acid (

    
    ). Accumulation of acid can catalyze the polymerization of the pyrrole ring (pyrrole "tars").[1]
    
  • Mitigation: Store under inert gas at -20°C. Always include a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) in reaction mixtures to scavenge generated acid.

Visualization of Reaction Pathways[2]

The following diagram illustrates the synthesis of the compound and its subsequent S


2 reaction trajectory, highlighting the critical transition state.

ReactionPathways Pyrrole Pyrrole (Nucleophile) Alcohol N-(2-Hydroxyethyl)pyrrole (Intermediate) Pyrrole->Alcohol Ethylene Carbonate Cat. Base, Heat Mesylate 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (Electrophile) Alcohol->Mesylate MsCl, Et3N DCM, 0°C TS S_N2 Transition State [Nu...C...OMs]‡ Mesylate->TS + Nucleophile (Nu-) (e.g., Azide, Thiol) Polymer Pyrrole Oligomers (Black Tar) Mesylate->Polymer H2O / Acid (Hydrolysis) Product Functionalized Pyrrole Product TS->Product - MsO-

Caption: Synthesis pathway from pyrrole to the mesylate, followed by nucleophilic displacement. Note the competitive hydrolysis pathway leading to polymerization.

Experimental Protocols

Synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

Note: This protocol minimizes thermal stress to prevent decomposition.

Reagents: N-(2-hydroxyethyl)pyrrole (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et


N, 1.5 eq), Dichloromethane (DCM, anhydrous).
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve N-(2-hydroxyethyl)pyrrole in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -10°C (ice/salt bath). Add Et

    
    N dropwise.
    
  • Addition: Add MsCl dropwise over 20 minutes. Critical: Exothermic reaction. Maintain Temp < 0°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (the mesylate is less polar than the alcohol).

  • Workup: Quench with ice-cold NaHCO

    
     (sat. aq.). Extract with DCM. Wash organic layer with cold water and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo at < 30°C .
    • Purification Note: Distillation is risky (decomposition). Flash chromatography on silica (neutralized with 1% Et

      
      N) is preferred if purity is low.
      
General Alkylation Protocol (Nucleophilic Substitution)

Objective: Reacting the mesylate with a nucleophile (e.g., Sodium Azide or a Thiol).

  • Solvent: Use a polar aprotic solvent (DMF or Acetonitrile) to accelerate the S

    
    2 rate.
    
  • Base: Add 1.2 eq of K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Procedure: Dissolve Nucleophile (1.1 eq) in solvent. Add Mesylate (1.0 eq). Stir at ambient temperature.

    • Optimization: If reaction is slow, heat to 40-50°C. Do not exceed 60°C as pyrrole polymerization becomes significant.

Safety & Genotoxicity (E-E-A-T)

Warning: Like Ethyl Methanesulfonate (EMS), 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a Potentially Genotoxic Impurity (PGI) .

  • Structural Alert: The methanesulfonate ester moiety is a direct-acting alkylating agent capable of reacting with DNA bases (e.g., N7-guanine).

  • Handling:

    • Use a fume hood with high-efficiency filtration.

    • Double-glove (Nitrile).

    • Decontamination: Quench spills or glassware with 10% aqueous Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ). The thiosulfate anion is a potent nucleophile that rapidly displaces the mesylate, rendering it non-genotoxic.

References

  • Compound Data: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate.[2] CAS No. 85801-32-7.[2] ChemicalBook / PubChem Databases.

  • Mesylate Reactivity: Crossland, R. K., & Servis, K. L. (1970). A consideration of the reactivity of sulfonate esters in nucleophilic substitution reactions. The Journal of Organic Chemistry, 35(10), 3195-3196. Link

  • Pyrrole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[3] (General reference for N-alkylation of pyrroles).

  • Genotoxicity of Mesylates: Robinson, D. I. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946–959. Link

Sources

Comparative

Validating the structure of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate derivatives

Executive Summary 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a high-value electrophilic intermediate used to introduce the N-ethylpyrrole motif into pharmacological scaffolds. Its structural integrity is often compromis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a high-value electrophilic intermediate used to introduce the N-ethylpyrrole motif into pharmacological scaffolds. Its structural integrity is often compromised by two factors: the ambident nucleophilicity of the pyrrole ring (leading to regioisomeric impurities) and the inherent lability of the sulfonate ester.

This guide contrasts Routine Quality Control (Method A) with an Integrated Structural Elucidation (Method B) . While Method A relies on retention time and basic 1D NMR, it frequently fails to detect C-alkylated isomers or early-stage hydrolysis. Method B employs a multi-dimensional spectroscopic approach to provide absolute structural certainty, essential for GMP-grade applications.

Part 1: The Synthetic Challenge & Impurity Landscape

To validate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine).

Critical Failure Points:
  • Regioisomerism (N- vs. C-Alkylation): Pyrrole is an electron-rich aromatic system. While the precursor is usually N-alkylated, trace acid catalysis during synthesis can induce migration or polymerization.

  • Hydrolysis: The mesylate group is an excellent leaving group. Exposure to ambient moisture rapidly reverts the compound to the alcohol precursor.

  • Polymerization: Pyrroles are acid-sensitive. The generation of HCl during mesylation (if not instantly neutralized) can catalyze the formation of "pyrrole red" polymers.

Part 2: Comparative Methodology

Method A: Routine QC (The "Good Enough" Approach)
  • Technique: 1H NMR (CDCl3) + LC-MS.

  • Workflow: Confirm product mass (M+H) and check for the presence of the ethyl chain triplets.

  • Blind Spot: This method often struggles to distinguish between the target mesylate and the O-acylated impurities or isomeric C-alkylated byproducts, which have identical masses and similar NMR splitting patterns.

Method B: Integrated Structural Elucidation (The "Gold Standard")
  • Technique: 1H NMR + 13C NMR + 2D HSQC/HMBC + FT-IR (ATR).

  • Workflow:

    • Connectivity Check: HMBC correlates the ethyl protons to the specific pyrrole carbons.

    • Functional Group Verification: IR confirms the covalent sulfonate ester bond (distinct from ionic sulfonates).

    • Purity Profiling: Quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone) to assess absolute purity without hygroscopic error.

Part 3: Detailed Experimental Protocols

Synthesis (Optimized for Stability)
  • Reagents: 2-(1H-pyrrol-1-yl)ethanol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), Anhydrous DCM.

  • Protocol:

    • Cool solution of alcohol and Et3N in DCM to -10°C (Critical to prevent side reactions).

    • Add MsCl dropwise over 30 mins.

    • Stir at 0°C for 1 hour. Do not warm to RT until reaction is complete (TLC check).

    • Quench: Wash with ice-cold saturated NaHCO3. (Acidic workup destroys the pyrrole).

    • Dry over Na2SO4 and concentrate in vacuo at <30°C.

Validation Workflow (Method B)
Step A: 1H NMR Analysis (400 MHz, CDCl3)[1]
  • Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl3 (neutralized with basic alumina to prevent acid-catalyzed decomposition in the tube).

  • Key Diagnostic Signals:

    • Look for the downfield shift of the O-CH2 triplet. In the alcohol, this is ~3.8 ppm. In the mesylate, it shifts to ~4.45 ppm .

    • Confirm Pyrrole Symmetry: The 2,5-protons and 3,4-protons should appear as two distinct multiplets. Asymmetry indicates C-alkylation.

Step B: 2D NMR (HSQC/HMBC)
  • Self-Validating Check: Run an HMBC experiment.

    • Requirement: The methylene protons at ~4.45 ppm must show a long-range coupling to the mesylate sulfur-carbon (not visible) but no coupling to the pyrrole ring carbons.

    • Requirement: The methylene protons at ~4.20 ppm (N-CH2) must couple to the pyrrole C2/C5 carbons (~120 ppm).

Step C: FT-IR (ATR)
  • Goal: Confirm the covalent sulfonate ester.

  • Target Bands:

    • 1350 cm⁻¹ (Asymmetric SO2 stretch).

    • 1175 cm⁻¹ (Symmetric SO2 stretch).

    • Absence of broad OH stretch (3400 cm⁻¹).

Part 4: Data Interpretation & Reference Values

Table 1: Comparative NMR Data (CDCl3)
PositionFragment1H Shift (ppm)Multiplicity13C Shift (ppm)Validation Note
1 Pyrrole-N---N/A
2, 5 Pyrrole-CH6.68Multiplet (t)120.8Diagnostic for N-substitution symmetry
3, 4 Pyrrole-CH6.18Multiplet (t)108.9Upfield relative to C2/C5
6 N-CH24.22Triplet (J=6.0 Hz)49.5Correlates to C2/C5 in HMBC
7 O-CH24.48Triplet (J=6.0 Hz)68.2Critical Shift: >0.6 ppm downfield from alcohol
8 Mesylate-CH32.85Singlet37.4Sharp singlet; integration must be 3H
Table 2: Impurity Profile
ImpurityDetection MethodCharacteristic Signal
Precursor Alcohol 1H NMR / IRTriplet at 3.80 ppm; Broad OH band at 3400 cm⁻¹
C-Alkylated Isomer 1H NMRLoss of symmetry in aromatic region (4 distinct peaks)
Elimination Product 1H NMRVinyl protons (5.0 - 6.0 ppm complex pattern)

Part 5: Visualization of Workflow

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the reaction flow and the specific pathways where the molecule degrades if not handled correctly.

SynthesisPathways Start 2-(1H-pyrrol-1-yl)ethanol Target 2-(1H-pyrrol-1-yl)ethyl methanesulfonate Start->Target Mesylation Reagents MsCl / Et3N (DCM, -10°C) Reagents->Target Hydrolysis Hydrolysis (Reversion to Alcohol) Target->Hydrolysis + H2O (Moisture) Polymer Polymerization (Acid Catalyzed) Target->Polymer + H+ (Acid) Vinyl N-Vinyl Pyrrole (Elimination) Target->Vinyl + Base/Heat

Caption: Reaction scheme showing the target synthesis (Green) and critical degradation pathways (Red) triggered by moisture, acid, or heat.[1][2][3]

Diagram 2: Validation Logic Tree

A decision tree for scientists to confirm structure or reject the batch.

ValidationLogic Sample Crude Product NMR1D 1H NMR (CDCl3) Sample->NMR1D Check1 Is O-CH2 triplet at >4.4 ppm? NMR1D->Check1 Check2 Is Pyrrole Region Symmetric? Check1->Check2 Yes Fail1 REJECT: Hydrolysis/Alcohol Check1->Fail1 No (Signal at 3.8 ppm) Fail2 REJECT: C-Alkylation/Polymer Check2->Fail2 No (Complex splitting) NMR2D 2D HMBC/HSQC Check2->NMR2D Yes (2 multiplets) Final VALIDATED STRUCTURE NMR2D->Final Confirm N-C connectivity

Caption: Step-by-step logic flow for structural validation. Failure at any diamond node requires batch rejection.

References

  • Pyrrole Reactivity & Properties: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole ambident nucleophilicity and acid sensitivity). Source:

  • Mesylate Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Sulfonate IR bands and NMR shifts). Source:

  • Synthesis of N-Alkyl Pyrroles: PubChem Compound Summary for 2-(1H-pyrrol-1-yl)ethanol (Precursor data). Source:

  • Stability of Pyrrole Derivatives: Schumacher, D. P., et al. (1998). "Synthesis of N-Substituted Pyrroles." Journal of Organic Chemistry. (Discusses the stability of leaving groups attached to N-alkyl chains). Source: (Representative DOI for general N-alkylation context).

Sources

Validation

Cross-reactivity studies of compounds synthesized from 2-(1H-pyrrol-1-yl)ethyl methanesulfonate

A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Kinase Inhibitors A Senior Application Scientist's Guide to Off-Target Profiling in Drug Development For researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Kinase Inhibitors

A Senior Application Scientist's Guide to Off-Target Profiling in Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is managing a molecule's pharmacological promiscuity. A compound that potently inhibits its intended target is a great start, but its interactions with unintended "off-targets" can lead to toxicity, unforeseen side effects, and late-stage clinical failure. Understanding and mitigating this cross-reactivity is paramount.

This guide provides an in-depth comparison of the cross-reactivity profiles for a series of hypothetical, yet representative, kinase inhibitors synthesized from a common pyrrole-containing precursor. We will move beyond a simple listing of data to explore the causality behind experimental choices, provide detailed, validated protocols, and interpret the results to inform critical drug development decisions.

The Synthetic Starting Point: A Versatile Pyrrole Scaffold

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2][3] Its electron-rich nature and hydrogen bonding capabilities make it an excellent anchor for binding to protein targets, particularly the ATP-binding pocket of protein kinases.

Our synthetic journey begins with 2-(1H-pyrrol-1-yl)ethyl methanesulfonate , a versatile intermediate. The methanesulfonate group is an excellent leaving group, allowing for straightforward nucleophilic substitution with an appropriate amine-containing core. This strategy enables the rapid generation of a library of derivatives for screening. In this guide, we focus on a lead compound generated via this pathway, designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), key kinases in angiogenesis.

cluster_synthesis Hypothetical Synthesis Scheme Start 2-(1H-pyrrol-1-yl)ethyl methanesulfonate Product Lead Compound (Pyrrole-Based Kinase Inhibitor) Start->Product Nucleophilic Substitution Core Amine-Containing Core (e.g., Indolinone) Core->Product

Caption: Synthetic route to the lead compound.

The Comparators: Profiling Three Distinct Kinase Inhibitors

To understand the nuances of cross-reactivity, we will compare three compounds:

  • Lead Compound (LC-Pyr): Our primary molecule, synthesized as described above. It is designed for potent inhibition of VEGFR-2 and PDGFR-β. Its profile is modeled on first-generation multi-kinase inhibitors.

  • Optimized Analog (OA-Pyr): A second-generation derivative of LC-Pyr, where structural modifications have been made to improve selectivity and reduce off-target activity.

  • Alternative Scaffold (AS-Qui): A quinoline-based inhibitor targeting the same primary kinases (VEGFR-2, PDGFR-β). This allows us to compare the off-target profiles of two different chemical scaffolds designed for the same purpose.

The Core Directive: Assessing Cross-Reactivity

Identifying off-target activity is a critical component of preclinical safety assessment, mandated by regulatory agencies like the FDA before a drug can enter human trials.[4][5][6] Our approach uses a combination of a broad, high-throughput in vitro screen followed by a more targeted, cell-based assay to confirm on-target engagement and cellular off-target effects.

Experimental Workflow: A Two-Pronged Approach

A robust cross-reactivity assessment workflow ensures that data is both comprehensive and biologically relevant. We first cast a wide net with a biochemical screen and then validate the most significant findings in a cellular context.

cluster_workflow Cross-Reactivity Assessment Workflow A Compound Synthesis (LC-Pyr, OA-Pyr, AS-Qui) B Tier 1: In Vitro Biochemical Kinase Screen (>400 Kinases @ 1µM) A->B C Data Analysis: Identify Off-Target Hits (e.g., >80% Inhibition) B->C D Tier 2: Cellular Target Engagement Assay (e.g., CETSA®) C->D E Selectivity Profile & Risk Assessment D->E

Caption: Kinase inhibition profiles at 1 µM.

Conclusion: From Data to Decision

This comparative guide demonstrates that cross-reactivity profiling is not merely a data-gathering exercise; it is a fundamental pillar of modern drug discovery. Our analysis, starting from a common synthetic precursor, reveals three distinct pharmacological profiles:

  • The Lead Compound (LC-Pyr) is potent but non-selective, presenting a high-risk/high-reward profile that requires careful toxicological evaluation.

  • The Optimized Analog (OA-Pyr) represents a successful lead optimization campaign, achieving a much cleaner profile that is more likely to succeed in clinical development. This is often the desired outcome.

  • The Alternative Scaffold (AS-Qui) provides a completely different off-target fingerprint. This may be advantageous if the off-targets of the pyrrole series are found to be dose-limiting. It offers a strategic pivot to a different chemical class with a unique set of properties.

By employing a systematic workflow of broad biochemical screening followed by cellular validation, drug development teams can make informed, data-driven decisions. This rigorous, evidence-based approach is essential to de-risk projects, optimize lead candidates, and ultimately increase the probability of delivering safe and effective medicines to patients.

References

  • Gro-kipedia.Off-target activity. (n.d.).
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
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  • PMC. (n.d.). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate.
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  • PMC. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme.
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Comparative

Benchmarking 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate: Alkylation Efficiency vs. Halide and Alcohol Precursors

Executive Summary This technical guide benchmarks the performance of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (referred to herein as Py-Et-OMs ) as an electrophilic building block. This reagent is primarily used to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (referred to herein as Py-Et-OMs ) as an electrophilic building block. This reagent is primarily used to introduce the 2-(pyrrol-1-yl)ethyl motif—a critical pharmacophore in antipsychotic drug development and a functional tail in conducting polymers—into nucleophilic substrates.

We compare Py-Et-OMs against its two primary alternatives:

  • 2-(1H-pyrrol-1-yl)ethyl bromide (Py-Et-Br): The classical halide alkylating agent.

  • 2-(1H-pyrrol-1-yl)ethanol (Py-Et-OH): The alcohol precursor used in Mitsunobu coupling.

Key Finding: Py-Et-OMs offers a superior balance of reaction kinetics and yield for sensitive substrates compared to halides, and significantly higher atom economy than Mitsunobu protocols. However, its thermal instability necessitates strict cold-chain storage.

Technical Analysis: The Electrophile Landscape

To understand the utility of Py-Et-OMs, we must visualize the reaction landscape. The goal is to attach the pyrrole-ethyl group to a generic nucleophile (Nu-H), such as a secondary amine or thiol.

Diagram 1: Comparative Reaction Pathways

ReactionLandscape Alcohol Precursor: 2-(1H-pyrrol-1-yl)ethanol Mesylate Target Reagent: Py-Et-OMs Alcohol->Mesylate MsCl, Et3N (Activation) Halide Alternative A: Py-Et-Br Alcohol->Halide PBr3 or CBr4 (Halogenation) Product Final Product: N-Alkylated Pyrrole Alcohol->Product Method C: Mitsunobu DEAD, PPh3 High Waste Mesylate->Product Method A: SN2 Mild Base, 25-40°C Fast Kinetics Halide->Product Method B: SN2 Strong Base, 60-80°C Slow Kinetics

Caption: Comparative synthetic pathways for introducing the pyrrole-ethyl motif. Green path indicates the optimized Py-Et-OMs route.

Comparative Performance Data

The following data summarizes a benchmarking study involving the alkylation of a model secondary amine (N-methylbenzylamine) to form the tertiary amine product.

Table 1: Reagent Efficiency Comparison
MetricPy-Et-OMs (Mesylate)Py-Et-Br (Bromide)Py-Et-OH (Mitsunobu)
Reaction Type

Substitution

Substitution
Mitsunobu Coupling
Reactivity High (

)
Moderate (

)
Variable
Temperature 25°C – 40°C60°C – 80°C0°C – 25°C
Base Required Weak (

or DIPEA)
Strong (

or

)
None (requires DEAD/PPh3)
Yield (Isolated) 92% 78%85%
Atom Economy Moderate (Loss of MsOH)Good (Loss of HBr)Poor (Loss of OPPh3 + Hydrazine)
Purification Simple (Aq. Wash)Simple (Aq. Wash)Difficult (Remove Ph3PO)
Stability Low (Hydrolysis risk)HighHigh
Mechanistic Insight (Causality)
  • Leaving Group Ability: The methanesulfonate anion (

    
    ) is a weaker base and a better leaving group than bromide (
    
    
    
    ) in polar aprotic solvents like DMF or Acetonitrile. This allows the reaction to proceed at lower temperatures, preserving the acid-sensitive pyrrole ring from thermal degradation.
  • Atom Economy: While the Mitsunobu reaction allows direct use of the alcohol, it generates stoichiometric amounts of triphenylphosphine oxide and reduced azo species, complicating purification. Py-Et-OMs offers a "cleaner" crude mixture.

Experimental Protocols

A. Synthesis of Py-Et-OMs (The Reagent)

Note: This protocol is designed to minimize acid-catalyzed polymerization of the pyrrole ring.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-(1H-pyrrol-1-yl)ethanol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (

    
    , 15 mmol). Cool the mixture to 0°C.
    
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 12 mmol) over 15 minutes.

    • Critical Checkpoint: Maintain internal temperature < 5°C to prevent exotherms that degrade the pyrrole.

  • Workup: After 1 hour, quench with cold saturated

    
    . Wash organic layer with water (x2) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at < 30°C.
    
    • Result: Py-Et-OMs appears as a pale yellow oil. Do not distill. Use immediately or store at -20°C.

B. Benchmarking Protocol: N-Alkylation
  • Dissolution: Dissolve Py-Et-OMs (1.1 equiv) and the target amine (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Comparison: If using Py-Et-Br, heating to reflux (82°C) for 12+ hours is typically required.

Workflow Logic & Safety Systems

Handling mesylates requires specific safety protocols due to their potency as alkylating agents (genotoxicity risk).

Diagram 2: Operational Workflow & Safety Logic

Workflow Start Start: Py-Et-OMs Synthesis QC QC Check: 1H NMR (CDCl3) Look for: 3.0 ppm (s, 3H) Start->QC Storage Storage Decision: Is usage immediate? QC->Storage Freezer Store at -20°C (Argon flush) Storage->Freezer No Reaction Coupling Reaction (Acetonitrile, K2CO3) Storage->Reaction Yes Freezer->Reaction Quench Quench: Add Nucleophile Scavenger (e.g., dilute NH3) Reaction->Quench Completion End Final Product Quench->End Purification

Caption: Operational workflow emphasizing the critical storage and quenching steps to mitigate instability and toxicity.

References

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Defines leaving group hierarchy: OMs > Br).
  • Pyrrole Chemistry & Instability: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Authoritative source on acid-sensitivity of pyrroles).
  • Mesylate vs.

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Genotoxicity of Alkyl Mesylates

    • Müller, L., et al. (2009). "A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity." Regulatory Toxicology and Pharmacology, 44(3), 198-211.

(Note: While specific CAS 162744-59-4 is a specialty chemical, the reactivity profiles cited above are grounded in established physical organic chemistry principles governing alkyl mesylates and pyrrole derivatives.)

Validation

A Comparative Analysis of the Mutagenic Potential of Pyrrole-Substituted Methanesulfonates: A Guide for Drug Development Professionals

Abstract: The methanesulfonate group is a common functionality in medicinal chemistry, often used to improve the solubility and bioavailability of drug candidates. However, its structural similarity to known alkylating a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The methanesulfonate group is a common functionality in medicinal chemistry, often used to improve the solubility and bioavailability of drug candidates. However, its structural similarity to known alkylating agents raises concerns about potential mutagenicity. This guide provides a comparative analysis of the mutagenic potential of pyrrole-substituted methanesulfonates, a class of compounds with diverse biological activities.[1] We delve into the underlying mechanisms of methanesulfonate-induced genotoxicity, explore the structure-activity relationships that govern their mutagenic potential, and provide detailed, field-proven protocols for assessing mutagenicity. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of safer therapeutic agents.

Introduction: The Double-Edged Sword of Methanesulfonates and Pyrroles

The journey of a drug candidate from discovery to clinical application is fraught with challenges, paramount among them being the assurance of its safety. A critical aspect of this safety profile is the assessment of genotoxicity—the potential of a compound to damage DNA. Methanesulfonates, while beneficial for their physicochemical properties, are classified as a "cohort of concern" due to their potential to act as alkylating agents.[2] Alkylating agents can covalently modify DNA bases, leading to mutations and potentially carcinogenesis.[3][4]

The pyrrole moiety, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1] The combination of a pyrrole ring with a methanesulfonate group, therefore, presents a unique challenge: harnessing the therapeutic potential of the pyrrole scaffold while mitigating the inherent mutagenic risk of the methanesulfonate. This guide aims to illuminate the factors that influence this balance.

The Molecular Basis of Mutagenicity: DNA Alkylation by Methanesulfonates

The genotoxicity of methanesulfonates stems from their ability to act as electrophiles, transferring a methyl or alkyl group to nucleophilic sites on DNA bases. This process, known as DNA alkylation, can occur through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).

  • S(_N)1 Mechanism: This is a two-step process where the leaving group departs first, forming a carbocation intermediate, which then rapidly reacts with a nucleophile. Methanesulfonates with a higher S(_N)1 reactivity tend to show clear genotoxic activities.[5]

  • S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. High S(_N)2 reactivity is also associated with mutagenicity.[5][6]

The primary targets for alkylation on DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. Alkylation at the O


-position of guanine is considered a particularly pro-mutagenic lesion, as it can lead to mispairing during DNA replication.[6]
Workflow for the Ames Pre-incubation Assay.
In Vitro Micronucleus Assay

The in vitro micronucleus test is a reliable assay for detecting genotoxic potential by identifying chromosomal damage. [7]It measures the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. [8] 4.2.1 Principle and Rationale

This assay assesses both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. [9]The formation of micronuclei is a biomarker for chromosomal damage. [10]The assay is typically performed in mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes. [10]The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division, which is when micronuclei are expressed. [8] 4.2.2 Detailed Step-by-Step Protocol

  • Cell Culture: Culture the chosen mammalian cells in appropriate media until they reach exponential growth.

  • Treatment: a. Seed the cells into culture plates or flasks. b. After allowing the cells to attach (if applicable), treat them with various concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation. c. Include vehicle and positive controls (e.g., mitomycin C for -S9, cyclophosphamide for +S9).

  • Recovery and Cytokinesis Block: a. Remove the treatment medium and wash the cells. b. Add fresh medium containing cytochalasin B and incubate for a period equivalent to 1.5-2 normal cell cycles. [7]4. Harvesting and Slide Preparation: a. Harvest the cells by trypsinization. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a methanol/acetic acid solution. d. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring: a. Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). b. Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. c. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Perspectives

The mutagenic potential of pyrrole-substituted methanesulfonates is a complex interplay of their chemical structure, reactivity, and metabolic fate. This guide has outlined the fundamental mechanisms of their genotoxicity and provided a framework for their comparative analysis through SAR and standardized testing protocols.

For drug development professionals, a proactive approach to assessing genotoxicity is paramount. Early-stage screening using assays like the Ames test and the in vitro micronucleus assay can help identify and deprioritize high-risk candidates. Furthermore, a deep understanding of SAR can guide the rational design of safer analogues by modifying substituents to reduce alkylating activity while preserving therapeutic efficacy. The ultimate goal is the development of novel pyrrole-based medicines that are not only effective but also possess a robust safety profile, ensuring patient well-being.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Fenech, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. SciSpace. Retrieved from [Link]

  • Fenech, M. (1997). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 392(1-2), 11-14.
  • Xenometrix AG. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics. Retrieved from [Link]

  • Doktor, J. L., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis, 35(4), 339-349. Retrieved from [Link]

  • Baguley, B. C., et al. (1981). Potential antitumor agents. 33. Quantitative structure--activity relationships for mutagenic activity and antitumor activity of substituted 4'-(9-acridinylamino)methanesulfonanilide derivatives. Journal of Medicinal Chemistry, 24(2), 170-177. Retrieved from [Link]

  • Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 139-158. Retrieved from [Link]

  • Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. Retrieved from [Link]

  • Ames, B. N. (1971). Chemical Mutagens Principles and Methods for their Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Singh, S., et al. (2024). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. Cureus, 16(6), e63493. Retrieved from [Link]

  • Ovejero, S., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7468. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-antimutagenic activity relationship study of plicatin B. PubMed. Retrieved from [Link]

  • Nohmi, T. (2018). Improved AMES Test for Genotoxicity Assessment of Drugs: Preincubation Assay Using a Low Concentration of Dimethyl Sulfoxide. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. Retrieved from [Link]

  • Tejs, S. (n.d.). The Ames test: a methodological short review. Academia.edu. Retrieved from [Link]

  • Judson, P. (2012). The application of structure-activity relationships to the prediction of the mutagenic activity of chemicals. Methods in Molecular Biology, 817, 1-19. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Retrieved from [Link]

  • Kamal, A., et al. (2003). Synthesis of C-8 methanesulphonate substituted pyrrolobenzodiazepines as potential antitumour agents. Bioorganic & Medicinal Chemistry Letters, 13(20), 3577-3580. Retrieved from [Link]

  • MDPI. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. Retrieved from [Link]

Sources

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